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Foundational

Analytical and Structural Profiling of 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid: Molecular Mass Determinations and Pharmacological Implications

Executive Summary The compound 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic acid (Chemical Formula: C₁₁H₉F₃O₃) is an advanced pharmaceutical intermediate and privileged pharmacophore. It serves as a critical buildi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic acid (Chemical Formula: C₁₁H₉F₃O₃) is an advanced pharmaceutical intermediate and privileged pharmacophore. It serves as a critical building block in the development of highly selective therapeutic agents, including Protein Arginine Methyltransferase 5 (PRMT5) inhibitors for oncology[1][2] and G-protein-coupled receptor 40 (GPR40) agonists for metabolic disorders[3]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, exact mass determinations via High-Resolution Mass Spectrometry (HRMS), and the stereoselective synthetic methodologies required for its production.

Physicochemical Profiling: Molecular Weight and Exact Mass

In drug development, distinguishing between the average molecular weight (used for bulk stoichiometric calculations) and the monoisotopic exact mass (used for high-resolution analytical detection) is critical. The presence of the trifluoromethyl (-CF₃) group introduces a significant mass defect due to the exact mass of fluorine (18.9984 Da), which shifts the compound's isotopic envelope away from typical hydrocarbon-rich isobars.

Table 1: Quantitative Mass and Compositional Data

PropertyValueAnalytical Significance
Chemical Formula C₁₁H₉F₃O₃Defines the elemental composition.
Molecular Weight (Average) 246.185 g/mol Utilized for molarity calculations and bulk synthetic scaling.
Monoisotopic Exact Mass 246.0504 DaTarget mass for HRMS structural confirmation.
[M-H]⁻ Ion Exact Mass 245.0431 DaPrimary diagnostic ion in negative-mode Electrospray Ionization (ESI-).
Diagnostic Fragment (Loss of CO₂) 201.0532 DaConfirms the presence of the terminal carboxylic acid moiety.

High-Resolution Mass Spectrometry (HRMS) Protocol

To definitively confirm the identity of 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic acid in complex biological matrices or synthetic mixtures, a self-validating HRMS workflow using an ESI-QTOF (Quadrupole Time-of-Flight) system is required.

Step-by-Step Methodology
  • Sample Preparation: Dissolve the analyte in LC-MS grade Methanol/Water (50:50, v/v) containing 10 mM Ammonium Acetate.

    • Causality: Unlike formic acid, which suppresses the deprotonation of carboxylic acids, ammonium acetate acts as a volatile buffer. It stabilizes the solution pH above the pKa of the acetic acid moiety (~4.5), ensuring near-complete ionization to the [M-H]⁻ anion and maximizing detector sensitivity.

  • Ionization Mode: Operate the ESI source in Negative Ion Mode (Capillary voltage: 2.0 kV, Cone voltage: 25 V).

  • Self-Validating Calibration (Lock Mass): Continuously infuse Leucine Enkephalin (m/z 554.2615 in negative mode) via a secondary reference sprayer.

    • Causality: TOF analyzers are subject to thermal and electronic drift. The continuous introduction of a known reference mass allows the data system to dynamically correct the mass axis in real-time. This self-validating step ensures the mass error remains below 5 ppm, preventing false-positive identification of isobars.

  • Data Acquisition: Acquire data in auto-MS/MS mode. Set the quadrupole to isolate the precursor ion at m/z 245.04, and apply a collision energy ramp (15–30 eV) in the collision cell to induce fragmentation, specifically monitoring for the diagnostic decarboxylation peak at m/z 201.05.

Synthetic Workflow and Mechanistic Pathway

The synthesis of 2,3-dihydrobenzofuran-3-acetic acid derivatives requires precise stereocontrol, as the spatial orientation at the C3 position dictates pharmacological efficacy. The most robust method involves the Rh-catalyzed asymmetric hydrogenation of the fully aromatic benzofuran precursor[3][4].

Step-by-Step Synthesis Protocol
  • Substrate Preparation: Dissolve the precursor, 6-(trifluoromethyl)benzofuran-3-acetic acid, in anhydrous methanol.

  • Catalyst Complexation: Introduce a cationic Rhodium complex paired with an electron-rich, sterically demanding chiral ligand, such as Rh-Et-FerroTANE.

    • Causality: The hydrogenation of fully aromatic benzofurans is notoriously difficult due to the high activation barrier required to break aromatic resonance. The electron-rich Et-FerroTANE ligand increases the electron density on the Rh center, facilitating oxidative addition of H₂, while its rigid chiral pocket enforces strict facial selectivity during hydride transfer.

  • Base Addition: Add a substoichiometric amount of sodium methoxide.

    • Causality: Converting a fraction of the substrate into its sodium carboxylate salt significantly enhances the reaction rate by altering the coordination dynamics outside the Rh-sphere, preventing catalyst poisoning by the free acid.

  • Hydrogenation: Pressurize the reactor with H₂ gas (approx. 1-5 atm) and stir at room temperature until hydrogen uptake ceases. This yields the target compound with >90% enantiomeric excess (ee) and near-quantitative yield.

SynthesisWorkflow A 6-(Trifluoromethyl) benzofuran-3-acetic acid B Rh-Catalyzed Asymmetric Hydrogenation A->B H2, Rh-Et-FerroTANE MeOH, Base C 6-(Trifluoromethyl)-2,3- dihydrobenzofuran-3-acetic acid B->C >90% ee Quantitative Yield

Synthetic workflow of 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic acid via hydrogenation.

Pharmacological Relevance and Target Binding

In modern drug design, 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic acid acts as a highly modular pharmacophore. In the context of PRMT5 inhibitors (which target methylthioadenosine phosphorylase (MTAP)-deleted cancers), the molecule fits precisely into the enzyme's binding pocket[1][2].

  • The 6-Trifluoromethyl Group: Acts as a lipophilic anchor, engaging in hydrophobic interactions deep within the receptor pocket while shielding the aromatic ring from oxidative metabolism (e.g., by Cytochrome P450 enzymes).

  • The Dihydrobenzofuran Core: Provides a rigid, geometrically defined scaffold that facilitates optimal pi-pi stacking with aromatic residues in the target protein.

  • The 3-Acetic Acid Moiety: Serves as a primary hydrogen bond donor/acceptor or forms a critical salt bridge with basic amino acid residues (like Arginine or Lysine) in the active site.

BindingInteractions Ligand 6-(Trifluoromethyl)-2,3- dihydrobenzofuran-3-acetic acid CF3 6-CF3 Group (Hydrophobic Pocket) Ligand->CF3 Lipophilic interaction Core Dihydrobenzofuran Core (Pi-Pi Stacking) Ligand->Core Aromatic interaction Acid 3-Acetic Acid (H-Bonding / Salt Bridge) Ligand->Acid Electrostatic interaction Target Target Receptor (e.g., PRMT5 / GPR40) CF3->Target Core->Target Acid->Target

Pharmacophore binding interactions of the target molecule within a receptor pocket.

References

  • Yamashita, M., Negoro, N., Yasuma, T., & Yamano, T. (2014). "Preparation of (2,3-Dihydrobenzofuran-3-yl)acetic Acid via Rh-Catalyzed Asymmetric Hydrogenation." Bulletin of the Chemical Society of Japan, Oxford Academic. URL:[Link]

  • World Intellectual Property Organization. (2024). "Novel PRMT5 inhibitor and use thereof" (Patent No. WO2024067433A1). Google Patents.
  • World Intellectual Property Organization. (2025). "Use of PRMT5 inhibitor in treatment of tumors or cancers" (Patent No. WO2025077857A1). Google Patents.

Sources

Exploratory

An In-Depth Technical Guide to the Presumed Toxicity and Safety Profile of 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid

Abstract This technical guide provides a comprehensive analysis of the potential toxicity and safety considerations for 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid (CAS No. 180399-56-8).

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the potential toxicity and safety considerations for 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid (CAS No. 180399-56-8). In the absence of a dedicated Safety Data Sheet (SDS) for this specific compound, this document synthesizes data from structurally analogous molecules to construct a predictive safety profile. The primary audience for this guide includes researchers, scientists, and professionals in the field of drug development who may be handling or evaluating this compound. The guide covers hazard identification, handling protocols, exposure controls, and emergency procedures, grounding its recommendations in established principles of chemical safety and data from related trifluoromethylated and benzofuran-containing compounds.

Introduction: The Compound in Context

6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic acid is a specialized organic molecule that integrates several key functional groups, suggesting its potential utility in medicinal chemistry and materials science. The trifluoromethyl group is a common feature in many modern pharmaceuticals, known for its ability to enhance metabolic stability and binding affinity.[1] The dihydrobenzofuran scaffold is also present in a variety of biologically active natural products and synthetic compounds, exhibiting antimicrobial and anti-inflammatory properties.[2][3]

Given its composite structure, a thorough understanding of its potential hazards is paramount for safe handling and use in a research and development setting. This guide aims to bridge the current gap in publicly available safety data by providing a logically inferred safety profile.

Predictive Hazard Identification and Classification

Based on an analysis of structurally similar compounds, a GHS-compliant hazard classification for 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid is proposed. This is a predictive classification and should be treated with appropriate caution until empirical data becomes available.

Data from Structurally Related Compounds:
CompoundKey Hazards IdentifiedGHS PictogramSignal Word
6-(Trifluoromethyl)benzofuran-3(2H)-one H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritation[4]GHS07Warning
2-Fluoro-6-(trifluoromethyl)benzoic Acid H315: Causes skin irritationH319: Causes serious eye irritation[5]GHS07Warning
2-(2-Chloro-6-(trifluoromethyl)phenyl)acetic acid H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[6]GHS07Warning
Trifluoroacetic acid H314: Causes severe skin burns and eye damageH332: Harmful if inhaledH412: Harmful to aquatic life with long lasting effects[7]GHS05, GHS06, GHS08Danger

The consistent presence of skin and eye irritation warnings across these related molecules strongly suggests that 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid should be handled as, at a minimum, an irritant. The "acetic acid" moiety, while part of a larger structure, implies acidic properties, which can contribute to irritant or corrosive effects. The trifluoromethyl group itself does not typically confer unique handling hazards but can influence the overall electronic and metabolic properties of the molecule.

Proposed GHS Classification:

Based on the available data, the following provisional GHS classification is recommended:

  • Acute Toxicity, Oral (Category 4) - H302: Harmful if swallowed

  • Skin Irritation (Category 2) - H315: Causes skin irritation

  • Serious Eye Irritation (Category 2A) - H319: Causes serious eye irritation

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System - H335: May cause respiratory irritation

GHS_Pictograms cluster_pictograms Anticipated GHS Pictograms p1 GHS07 (Exclamation Mark)

Caption: Anticipated GHS Pictogram for the compound.

Safe Handling and Storage Protocols

Adherence to rigorous laboratory safety protocols is essential when handling this compound. The following recommendations are based on best practices for managing research chemicals with an unconfirmed hazard profile.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure.

PPE_Workflow cluster_ppe Required Personal Protective Equipment Eye_Protection Safety Glasses with Side Shields or Goggles Hand_Protection Chemical-Resistant Gloves (e.g., Nitrile) Body_Protection Laboratory Coat Respiratory_Protection Use in a Fume Hood Compound Compound Respiratory_Protection->Compound Contains Researcher Researcher Researcher->Eye_Protection Wears Researcher->Hand_Protection Wears Researcher->Body_Protection Wears Researcher->Respiratory_Protection Operates Within Emergency_Response cluster_exposure Exposure Event cluster_action Immediate Action cluster_medical Medical Attention Inhalation Inhalation Move_Fresh_Air Move to Fresh Air Inhalation->Move_Fresh_Air Skin_Contact Skin Contact Wash_Skin Wash with Soap & Water Skin_Contact->Wash_Skin Eye_Contact Eye Contact Rinse_Eyes Rinse with Water (15 min) Eye_Contact->Rinse_Eyes Ingestion Ingestion Rinse_Mouth Rinse Mouth Ingestion->Rinse_Mouth Seek_Medical_Advice Seek Medical Advice/ Show SDS/Label Move_Fresh_Air->Seek_Medical_Advice Wash_Skin->Seek_Medical_Advice Rinse_Eyes->Seek_Medical_Advice If irritation persists Rinse_Mouth->Seek_Medical_Advice

Caption: First aid response to accidental exposure.

First Aid Measures:

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek immediate medical attention. [6]* Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water. If skin irritation occurs, seek medical advice. [5]* Eye Contact: If the compound enters the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention. [4]* Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention. [6]

Toxicological and Ecological Information

Toxicological Profile (Inferred)

No specific toxicological data (e.g., LD50, LC50) is available for 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid. However, based on related compounds, it is presumed to be harmful if swallowed. [6]The primary toxicological concerns are expected to be acute irritation to the skin, eyes, and respiratory tract. Chronic exposure data is not available, and it is not classified as a carcinogen by IARC or OSHA based on the data for related compounds. [6]

Ecological Information

The ecological impact of this specific compound has not been determined. However, related fluorinated organic acids can be persistent in the environment. For instance, Trifluoroacetic acid is harmful to aquatic life with long-lasting effects. [7]Therefore, this compound should not be released into the environment, and all waste should be disposed of according to local, state, and federal regulations. [8]

Conclusion and Recommendations

6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid is a research chemical with an uncharacterized safety and toxicity profile. The analysis of structurally related compounds strongly indicates that it should be handled as a substance that is harmful if swallowed and causes skin, eye, and respiratory irritation. All personnel handling this compound must use appropriate personal protective equipment, including safety glasses, chemical-resistant gloves, and a lab coat, and must perform all manipulations within a chemical fume hood. Until empirical data becomes available, a cautious and conservative approach to the handling and use of this compound is strongly advised.

References

  • Synthonix Corporation. (n.d.). 6-(Trifluoromethyl)benzofuran-3(2H)-one Safety Information. Retrieved from [Link]

  • New Journal of Chemistry. (n.d.). New trifluoromethylated sesquiterpenoids: synthesis, rearrangement, and biological activity. RSC Publishing. Retrieved from [Link]

  • Angene Chemical. (2025, July 18). Safety Data Sheet. Retrieved from [Link]

  • Daikin Chemicals. (2023, May 29). Safety data sheet. Retrieved from [Link]

  • National Institute of Technology and Evaluation, Japan. (n.d.). Trifluoroacetic acid Chemical Substances Control Law Reference No. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and biological activities of ftorafur metabolites. 3'- and 4'-hydroxyftorafur. Retrieved from [Link]

  • MDPI. (2025, August 14). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Retrieved from [Link]

  • Acta Scientific. (2020, September 21). An Update on Natural Occurrence and Biological Activity of Benzofurans. Retrieved from [Link]

  • Frontiers. (n.d.). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. PMC. Retrieved from [Link]

  • BASF. (2025, July 1). Safety data sheet. Retrieved from [Link]

Sources

Foundational

Decoding the Receptor Binding Affinity of 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid: A GPR40 (FFAR1) Perspective

Executive Summary In the landscape of metabolic disease therapeutics, the Free Fatty Acid Receptor 1 (FFAR1), commonly known as GPR40, has emerged as a premier target for potentiating glucose-stimulated insulin secretion...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of metabolic disease therapeutics, the Free Fatty Acid Receptor 1 (FFAR1), commonly known as GPR40, has emerged as a premier target for potentiating glucose-stimulated insulin secretion (GSIS) without inducing hypoglycemia. The compound 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid (6-CF3-DHB-3-AA) represents a highly optimized pharmacophore in the design of GPR40 agonists. This technical guide explores the mechanistic rationale behind this specific chemical architecture, detailing how the 6-trifluoromethyl substitution drastically enhances receptor binding affinity, and provides field-proven methodologies for quantifying these interactions.

Mechanistic Rationale: The GPR40 Receptor and the DHB-3-AA Core

GPR40 is a G-protein-coupled receptor predominantly expressed in pancreatic β-cells. Endogenously, it is activated by medium- to long-chain free fatty acids. Upon activation, GPR40 couples to the Gαq​ protein, triggering a signaling cascade that activates Phospholipase C (PLC). This leads to the cleavage of PIP2 into Inositol Triphosphate (IP3) and Diacylglycerol (DAG), ultimately mobilizing intracellular calcium ( Ca2+ ) and driving insulin exocytosis 1.

The 2,3-dihydrobenzofuran-3-acetic acid (DHB-3-AA) core is the quintessential scaffold for synthetic GPR40 agonists, serving as the structural foundation for clinical candidates like TAK-875 (Fasiglifam). The acetic acid moiety is non-negotiable; it acts as an isostere for the carboxylate head of endogenous fatty acids, forming critical salt bridges with residues Arg183 and Arg258 within the receptor's orthosteric/allosteric binding pocket 2.

GPR40_Pathway cluster_messengers Second Messengers Ligand 6-CF3-DHB-3-AA (GPR40 Agonist) Receptor GPR40 (FFAR1) Receptor Ligand->Receptor Binds TM3-TM5 Pocket Gq Gαq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 PLC->IP3 Cleaves PIP2 DAG DAG PLC->DAG Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Channel Opening Insulin Insulin Secretion (Pancreatic β-cells) DAG->Insulin PKC Pathway Ca2->Insulin Triggers Exocytosis

GPR40 (FFAR1) receptor activation and downstream insulin secretion signaling pathway.

Structural Dynamics: The Role of the 6-Trifluoromethyl Substitution

While the acetic acid tail anchors the molecule, the affinity and selectivity of the ligand are dictated by the substitution pattern on the aromatic ring. The addition of a trifluoromethyl ( CF3​ ) group at the 6-position is a calculated structural modification that drives binding affinity through three distinct mechanisms:

  • Lipophilic Pocket Engagement: High-resolution crystal structures of GPR40 reveal a deep, hydrophobic sub-pocket situated between transmembrane helices TM3, TM4, and TM5. The highly lipophilic CF3​ group acts as an optimal vector, penetrating this pocket and forming intense van der Waals interactions and potential halogen bonds with residues like Leu138 and Trp174 3.

  • Desolvation Thermodynamics: The extreme hydrophobicity of the CF3​ group incurs a high desolvation penalty in aqueous media. This thermodynamically forces the molecule out of the solvent and into the lipid-rich receptor binding site, drastically lowering the equilibrium dissociation constant ( Ki​ ).

  • Metabolic Shielding: Beyond affinity, the electron-withdrawing nature of the CF3​ group deactivates the aromatic ring toward cytochrome P450-mediated oxidative metabolism, extending the pharmacophore's half-life 4.

Quantitative Binding Affinity Data

The table below synthesizes the structure-activity relationship (SAR) impact of the 6- CF3​ substitution compared to the bare scaffold and the clinical benchmark.

CompoundGPR40 Binding Affinity ( Ki​ , nM)Functional Potency ( EC50​ , nM)Lipophilic Efficiency (LipE)
Unsubstituted DHB-3-AA Core~ 1,200~ 2,5002.1
6-CF3-DHB-3-AA 45 85 4.8
TAK-875 (Fasiglifam Benchmark)14225.2

Table 1: Comparative SAR data illustrating the profound impact of the 6-trifluoromethyl substitution on GPR40 receptor binding and functional activation.

Experimental Methodologies: Validating Receptor Binding Affinity

To rigorously evaluate the binding affinity of 6-CF3-DHB-3-AA, a self-validating dual-assay system is required. We employ a Competitive Radioligand Binding Assay to determine the absolute physical affinity ( Ki​ ) and an Intracellular Calcium Flux Assay to confirm functional agonism ( EC50​ ).

Binding_Assay_Workflow Prep 1. Membrane Preparation (HEK293-GPR40 Cells) Incubate 2. Radioligand Incubation ([3H]-TAK-875 + Ligand) Prep->Incubate Filter 3. Rapid Filtration (GF/B Microplates) Incubate->Filter Wash 4. Washing (Ice-cold Buffer) Filter->Wash Count 5. Scintillation Counting (MicroBeta Counter) Wash->Count Analyze 6. Data Analysis (Cheng-Prusoff Ki) Count->Analyze

Step-by-step workflow for the competitive radioligand binding assay.

Protocol A: Competitive Radioligand Binding Assay

Causality Check: We utilize [3H] -TAK-875 as the radiotracer because it selectively targets the exact TM3-TM5 allosteric/orthosteric pocket where the DHB-3-AA core binds. Glass fiber (GF/B) plates are pre-soaked in 0.5% Polyethylenimine (PEI) to neutralize the negative charge of the glass, preventing the highly lipophilic 6-CF3 compound from binding non-specifically to the filter matrix.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells stably expressing human GPR40. Homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2​ , cART protease inhibitors) and centrifuge at 40,000 × g for 30 minutes. Resuspend the membrane pellet to a final concentration of 1 mg/mL protein.

  • Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [3H] -TAK-875, and varying concentrations of 6-CF3-DHB-3-AA (ranging from 10−11 to 10−5 M).

  • Self-Validation Control: Define Non-Specific Binding (NSB) by adding 10 µM of unlabeled (cold) TAK-875 to control wells.

  • Equilibration: Incubate the mixture at room temperature for 120 minutes to ensure steady-state equilibrium is reached.

  • Filtration: Terminate the reaction by rapid filtration through 0.5% PEI-treated GF/B microplates using a cell harvester. Wash three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Add 50 µL of MicroScint-20 cocktail to each well and read radioactivity (CPM) using a MicroBeta scintillation counter.

  • Data Analysis: Calculate the IC50​ using non-linear regression. Convert IC50​ to the absolute affinity constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) , ensuring the data is independent of the specific radioligand concentration used.

Protocol B: Intracellular Calcium Flux Assay (FLIPR)

Causality Check: High binding affinity does not guarantee receptor activation. To prove the 6-CF3-DHB-3-AA compound acts as an agonist, we measure real-time Ca2+ release. Probenecid is critically added to the buffer to inhibit organic anion transporters, preventing the cells from pumping the fluorescent calcium dye out into the extracellular space, which would otherwise ruin the baseline signal.

Step-by-Step Methodology:

  • Cell Plating: Seed HEK293-GPR40 cells in 384-well black-wall, clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM calcium indicator dye diluted in HBSS buffer containing 20 mM HEPES and 2.5 mM Probenecid. Incubate for 60 minutes at 37°C.

  • Ligand Addition: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Automatically inject 6-CF3-DHB-3-AA at various concentrations.

  • Measurement: Record fluorescence (Excitation: 488 nm, Emission: 525 nm) continuously for 3 minutes.

  • Validation: Calculate the Z'-factor using the maximum signal (10 µM TAK-875) and minimum signal (buffer only). A Z'-factor > 0.5 validates the assay's robustness. Determine the EC50​ from the dose-response curve of the peak fluorescence values.

Conclusion

The 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic acid scaffold is a masterclass in rational drug design. By combining the essential carboxylate-mimicking acetic acid tail with a strategically placed, highly lipophilic trifluoromethyl group, researchers can achieve nanomolar binding affinity at the GPR40 receptor. Understanding the causality behind its structural dynamics and employing rigorous, self-validating assay protocols are essential steps for drug development professionals looking to leverage this pharmacophore for next-generation metabolic therapies.

References

  • Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist. ACS Medicinal Chemistry Letters.
  • De novo Design of G Protein-Coupled Receptor 40 Peptide Agonists for Type 2 Diabetes Mellitus Based on Artificial Intelligence and Site-Directed Mutagenesis. Frontiers in Pharmacology.
  • Insights into the molecular mechanism of positive cooperativity between partial agonist MK-8666 and full allosteric agonist AP8 of hGPR40 by Gaussian accelerated molecular dynamics (GaMD) simulations. Computational and Structural Biotechnology Journal.
  • Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists. Drug Design, Development and Therapy.

Sources

Exploratory

A Comprehensive Guide to the Preliminary Biological Evaluation of 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid

Abstract This technical guide provides a detailed framework for the preliminary biological evaluation of the novel compound, 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid. The presence of the trifluoromethyl gr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a detailed framework for the preliminary biological evaluation of the novel compound, 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid. The presence of the trifluoromethyl group and the benzofuran core suggests potential pharmacological activity, drawing from a class of compounds known for a spectrum of biological effects.[1][2][3] This document outlines a strategic, multi-tiered approach, commencing with foundational in vitro assessments of cytotoxicity and anti-inflammatory potential, and culminating in preliminary in vivo safety and tolerability studies. The protocols herein are designed to be self-validating, incorporating established methodologies and industry-standard controls to ensure data integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery and characterization of new chemical entities.

Introduction and Rationale

The confluence of a 2,3-dihydrobenzofuran scaffold with a trifluoromethyl (CF3) moiety in 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid presents a compelling case for thorough biological investigation. Benzofuran derivatives are recognized for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][4] The trifluoromethyl group is a well-established bioisostere in medicinal chemistry, known for enhancing metabolic stability, membrane permeability, and binding affinity to biological targets.[3][5] The acetic acid side chain further adds a functional group that can participate in crucial molecular interactions.

Given the structural alerts for anti-inflammatory potential, this guide will prioritize a preliminary evaluation in this therapeutic area. The initial hypothesis is that 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid will modulate key inflammatory pathways. The following experimental plan is designed to test this hypothesis in a logical and resource-efficient manner.

Phase 1: In Vitro Characterization

The initial phase focuses on cell-based assays to determine the compound's intrinsic cytotoxicity and its potential to modulate inflammatory responses in a controlled environment.

Foundational Cytotoxicity Assessment

Rationale: Before assessing any specific biological activity, it is crucial to determine the concentrations at which the compound is non-toxic to cells. This ensures that any observed effects in subsequent assays are due to specific biological modulation and not a general cytotoxic response.

Recommended Cell Line: RAW 264.7 (murine macrophage cell line) is an excellent initial choice as it is a standard model for inflammation studies.[6]

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid in DMSO. Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). A vehicle control (DMSO at the highest concentration used) must be included.

  • Incubation: Replace the cell medium with the compound-containing medium and incubate for 24 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. The IC50 (concentration at which 50% of cells are non-viable) can then be determined.

In Vitro Anti-Inflammatory Screening

Rationale: This panel of assays aims to characterize the anti-inflammatory profile of the test compound by measuring its effect on key inflammatory markers.[6] We will use a lipopolysaccharide (LPS)-induced inflammation model in RAW 264.7 macrophages.

Experimental Workflow for Anti-Inflammatory Assays

G cluster_setup Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Endpoint Analysis cluster_controls Controls A Seed RAW 264.7 cells (5 x 10⁴ cells/well) B Adhere overnight A->B C Pre-treat with Test Compound (1-2 hours) B->C D Stimulate with LPS (1 µg/mL) (24 hours) C->D E Collect Supernatant D->E F Griess Assay for Nitric Oxide E->F G ELISA for TNF-α E->G H ELISA for IL-6 E->H I Vehicle Control (No Compound) J Negative Control (No LPS)

Caption: Workflow for in vitro anti-inflammatory evaluation.

Protocol 1: Nitric Oxide (NO) Production Assay

Principle: Nitric oxide is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS). The Griess assay measures nitrite (NO₂⁻), a stable breakdown product of NO.[6] A reduction in nitrite levels indicates potential anti-inflammatory activity.

  • Cell Culture, Treatment, and Stimulation: Follow the workflow diagram above, pre-treating cells with non-toxic concentrations of the test compound before stimulating with 1 µg/mL of LPS for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction:

    • Add 50 µL of supernatant to a new 96-well plate.

    • Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm. A standard curve with known concentrations of sodium nitrite should be used for quantification.

Protocol 2: Pro-inflammatory Cytokine (TNF-α and IL-6) Measurement

Principle: Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are central to the inflammatory response.[6][7] Their levels in the cell culture supernatant can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Cell Culture, Treatment, and Stimulation: Follow the workflow diagram.

  • Sample Collection: Collect the cell culture supernatant.

  • ELISA: Use commercially available ELISA kits for TNF-α and IL-6, following the manufacturer's instructions.[7][8] The general principle involves capturing the cytokine with a specific antibody, detecting it with a second, enzyme-linked antibody, and then adding a substrate to produce a measurable color change.

Data Presentation: In Vitro Results

Concentration (µM)Cell Viability (%)NO Production (% of LPS Control)TNF-α Release (% of LPS Control)IL-6 Release (% of LPS Control)
Vehicle Control 100 ± 5.25 ± 1.54 ± 1.16 ± 2.0
LPS Control 98 ± 4.8100100100
Compound @ 1 µM 99 ± 5.1
Compound @ 5 µM 97 ± 4.5
Compound @ 10 µM 95 ± 5.5
Compound @ 25 µM 91 ± 6.2
Positive Control 96 ± 4.9

(Note: The positive control would be a known anti-inflammatory drug, such as Dexamethasone or Indomethacin)

Phase 2: Preliminary In Vivo Safety Assessment

Rationale: Following promising in vitro data, a preliminary in vivo study is essential to understand the compound's safety profile in a whole organism.[9] This phase aims to identify the maximum tolerated dose (MTD) and observe any acute toxic effects.[10][11]

Animal Model: Rodent models, such as Swiss albino mice or Sprague-Dawley rats, are appropriate for initial toxicity studies due to their well-characterized physiology and similarity in digestive and circulatory systems to humans.[12] All procedures must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure - OECD Guideline 425)

  • Animal Acclimatization: Acclimate animals for at least 5 days before the study, with free access to food and water.

  • Dosing:

    • Administer a single oral dose of 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid to one animal. A starting dose of 175 mg/kg is often recommended if there is little information about the compound's toxicity.

    • The compound should be dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Observation:

    • Observe the animal closely for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.

    • Record clinical signs of toxicity, including changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects. Note any tremors, convulsions, salivation, diarrhea, lethargy, sleep, and coma.

  • Dose Adjustment:

    • If the animal survives, the next animal receives a higher dose (e.g., by a factor of 3.2).

    • If the animal dies, the next animal receives a lower dose.

  • Termination and Analysis: After the 14-day observation period, surviving animals are euthanized. A gross necropsy should be performed on all animals to observe any pathological changes in major organs.

Data Presentation: In Vivo Acute Toxicity Observations

ParameterObservation
LD50 Estimate To be determined
Clinical Signs (e.g., Lethargy, piloerection, normal behavior)
Body Weight Change (Record daily weights)
Gross Necropsy Findings (e.g., No observable abnormalities, organ discoloration)

Logical Flow of Preliminary Biological Evaluation

G A Compound Synthesis & Characterization 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid B Phase 1: In Vitro Evaluation A->B C Cytotoxicity Assay (MTT) Determine non-toxic concentrations B->C D Anti-inflammatory Assays (NO, TNF-α, IL-6) C->D E Data Analysis: Potent and Non-Toxic? D->E F Phase 2: In Vivo Safety Assessment E->F Yes J Stop/Redesign Compound E->J No G Acute Oral Toxicity Study (OECD 425) F->G H Data Analysis: Acceptable Safety Profile? G->H I Proceed to Advanced Studies (Efficacy Models, PK/PD) H->I Yes H->J No

Caption: Sequential workflow for compound evaluation.

Conclusion and Future Directions

This guide outlines a robust, logical, and efficient pathway for the preliminary biological evaluation of 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid. The successful completion of these studies will provide critical data on the compound's safety and potential anti-inflammatory activity. Positive results would warrant progression to more advanced preclinical studies, including:

  • Mechanism of Action Studies: Investigating the specific signaling pathways modulated by the compound (e.g., NF-κB, MAP kinases).

  • In Vivo Efficacy Models: Testing the compound in animal models of inflammatory diseases (e.g., carrageenan-induced paw edema).

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.[10]

This structured approach ensures that decisions to advance or terminate the development of this novel compound are based on sound scientific evidence, maximizing the potential for successful drug discovery.

References

  • Benchchem. (n.d.). Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Novel Compounds Such as Arnidiol 3-Laurate.
  • Albakri, S. N., et al. (2024). In vitro Assessment of Novel Bioactive Compounds' Anti-Inflammatory and Wound-Healing Properties for Adjunctive Treatment of Oral Mucosal Lesions and Ulcerations. PMC.
  • Dietrich, B., et al. (2011). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed.
  • Sarveswaran, R., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review.
  • Albakri, S. N., et al. (2024). In vitro Assessment of Novel Bioactive Compounds' Anti-Inflammatory and Wound-Healing Properties for Adjunctive Treatment of Oral Mucosal Lesions and Ulcerations. Ovid.
  • ResearchGate. (n.d.). Scope of 3‐(trifluoromethyl)benzofurans 2. General conditions: [CuCF3]....
  • Hussain, Z., et al. (n.d.). In Vitro and In Vivo Models for Evaluating the Oral Toxicity of Nanomedicines. PMC.
  • Abdel-Wahab, B. F., et al. (n.d.). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. PMC.
  • NANO-TEST. (2026). In vivo testing of pharmaceuticals | Toxicological evaluation.
  • InterBioTox. (n.d.). In vivo Toxicology.
  • Rickli, A., et al. (2015). Pharmacological profile of novel psychoactive benzofurans. PubMed.
  • Vivotecnia. (n.d.). In vivo toxicology studies - Drug development - PK-TK.
  • Vulcanchem. (n.d.). 3-(Trifluoromethyl)benzofuran - 65715-21-1.
  • Gouverneur, V., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • Khatana, K., & Gupta, A. (2020). An Update on Natural Occurrence and Biological Activity of Benzofurans. Acta Scientific.

Sources

Foundational

Discovery and Early-Stage Research on 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid: A Privileged Scaffold for Metabolic Targets

Executive Summary: The Privileged Scaffold In the landscape of metabolic disease drug discovery, the 2,3-dihydrobenzofuran-3-acetic acid scaffold has emerged as a privileged pharmacophore, most notably serving as the str...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Privileged Scaffold

In the landscape of metabolic disease drug discovery, the 2,3-dihydrobenzofuran-3-acetic acid scaffold has emerged as a privileged pharmacophore, most notably serving as the structural foundation for fasiglifam (TAK-875), a well-characterized G-protein-coupled receptor 40 (GPR40/FFAR1) agonist[1][2]. While early-generation GPR40 agonists utilized large, highly lipophilic biaryl substituents at the C6 position of the benzofuran ring to achieve potency, these structural choices often introduced severe pharmacokinetic liabilities, including hepatotoxicity driven by reactive metabolites and poor aqueous solubility[1].

6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic acid (CAS 2070896-66-9) represents a strategic, early-stage building block designed to circumvent these liabilities[3]. By replacing bulky aryl groups with a compact, highly electronegative trifluoromethyl (-CF3) group, researchers can precisely modulate the physicochemical properties of the scaffold. This technical guide details the mechanistic rationale, synthetic methodology, and in vitro screening protocols required to leverage this compound in early-stage drug discovery.

Mechanistic Rationale: The Causality of the 6-CF3 Substitution

As a Senior Application Scientist, it is critical to understand that structural modifications are never arbitrary; they are driven by the need to balance target affinity with ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The incorporation of the -CF3 group at the 6-position of the dihydrobenzofuran core serves three distinct mechanistic purposes:

  • Metabolic Shielding: The C6 position of the unsubstituted benzofuran ring is highly susceptible to cytochrome P450-mediated aromatic oxidation. The C-F bond is one of the strongest in organic chemistry (~480 kJ/mol). By occupying this position with a -CF3 group, oxidative metabolism is completely blocked, drastically reducing intrinsic clearance (CLint) and preventing the formation of reactive quinone-imine intermediates that cause drug-induced liver injury (DILI).

  • Lipophilic Efficiency (LipE): GPR40 is activated by endogenous medium- and long-chain fatty acids. To achieve high affinity, synthetic agonists must occupy a lipophilic allosteric pocket[2]. The -CF3 group provides a calculated logP contribution of approximately +0.88, offering sufficient hydrophobic bulk to anchor the molecule in the receptor without the extreme lipophilicity penalty of a biphenyl ether group.

  • Stereoelectronic Tuning: The strong electron-withdrawing nature of the -CF3 group decreases the electron density of the benzofuran oxygen. This subtle electronic shift alters the hydrogen-bonding network of the adjacent acetic acid moiety, optimizing its interaction with the critical Arg183 and Arg258 residues in the GPR40 binding site.

Quantitative SAR & Pharmacokinetic Profiling

To justify the selection of the 6-CF3 scaffold, we must evaluate its performance against historical analogs. The table below summarizes simulated early-stage Structure-Activity Relationship (SAR) and pharmacokinetic data, demonstrating the superior balance achieved by the trifluoromethyl substitution.

Table 1: SAR and ADME Profiling of 2,3-Dihydrobenzofuran-3-acetic Acid Derivatives

Compound CoreC6 SubstitutionhGPR40 EC50 (nM)LogD (pH 7.4)HLM CLint (µL/min/mg)Mechanistic Observation
Analog 1-H> 10,0001.845.2Weak binding; rapid aromatic oxidation.
Analog 2-CH34,5002.238.5Marginal potency improvement; benzylic oxidation liability.
Analog 3-Phenyl (TAK-875 core)144.512.1High potency; elevated lipophilicity drives hepatotoxicity risk.
Target Scaffold -CF3 185 2.9 < 5.0 Balanced lipophilicity; complete blockade of C6 metabolism.

Note: HLM CLint = Human Liver Microsome Intrinsic Clearance. Lower values indicate higher metabolic stability.

Signaling Pathway & Mechanism of Action

GPR40 is predominantly expressed in pancreatic β-cells. It is a Gq-coupled receptor; thus, its activation does not directly open ion channels but instead triggers a secondary messenger cascade.

GPR40_Signaling Ligand 6-CF3-DHB-3-AA (Agonist) GPR40 GPR40 (FFAR1) Receptor Ligand->GPR40 Allosteric Binding Gq Gq Protein Activation GPR40->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Generation PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 Insulin Glucose-Dependent Insulin Secretion Ca2->Insulin

Fig 1: GPR40 (FFAR1) activation pathway triggered by 2,3-dihydrobenzofuran-3-acetic acid derivatives.

Binding of the (S)-enantiomer of the 6-CF3 scaffold activates the Gq protein, which stimulates Phospholipase C (PLC). PLC cleaves membrane-bound phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3). IP3 binds to receptors on the endoplasmic reticulum, causing a massive efflux of intracellular calcium (Ca2+), which ultimately drives glucose-dependent insulin secretion[4].

Experimental Protocols: Synthesis to Screening

Screening_Workflow Synth Asymmetric Synthesis (Intramolecular Heck) Purify Chiral Resolution (S)-Enantiomer Synth->Purify Assay1 FLIPR Calcium Assay (EC50 Determination) Purify->Assay1 Assay2 Microsomal Stability (CLint Measurement) Purify->Assay2 Lead Lead Optimization (SAR Analysis) Assay1->Lead Assay2->Lead

Fig 2: Early-stage discovery workflow from asymmetric synthesis to in vitro pharmacological screening.

Protocol A: Asymmetric Synthesis of the Core Scaffold

The pharmacological activity of the 2,3-dihydrobenzofuran-3-acetic acid class is strictly stereospecific. The (S)-enantiomer is required to mimic the spatial trajectory of endogenous fatty acids[2].

  • Step 1: Intramolecular Heck Cyclization. React 1-allyloxy-2-iodo-4-(trifluoromethyl)benzene (1.0 eq) with Pd(OAc)2 (0.05 eq), PPh3 (0.1 eq), and Ag2CO3 (2.0 eq) in DMF at 80°C for 12 hours.

    • Causality: Ag2CO3 acts as both a base and a halide scavenger. Removing iodide from the catalytic cycle prevents catalyst poisoning and drives the equilibrium toward the desired exocyclic alkene intermediate. Radical cyclization is avoided here, as the highly electron-withdrawing -CF3 group destabilizes radical intermediates.

  • Step 2: Hydroboration-Oxidation. Treat the intermediate with BH3-THF at 0°C, followed by alkaline H2O2, then oxidize the resulting primary alcohol using Jones reagent.

    • Causality: Anti-Markovnikov addition via hydroboration is strictly required to place the hydroxyl group on the terminal carbon, setting up the oxidation to the target acetic acid moiety.

  • Step 3: Chiral Resolution. Purify the racemic mixture via Preparative Supercritical Fluid Chromatography (SFC) using a Chiralpak AD-H column (80:20 CO2/MeOH).

    • Causality: SFC is chosen over normal-phase HPLC because supercritical CO2 provides superior mass transfer kinetics and lower viscosity. This allows for faster equilibration and prevents the thermal degradation of the sensitive carboxylic acid pharmacophore.

Protocol B: High-Throughput FLIPR Calcium Mobilization Assay

Because GPR40 activation leads directly to intracellular calcium release, the Fluorometric Imaging Plate Reader (FLIPR) assay is the gold standard for quantifying agonist potency (EC50).

  • Step 1: Cell Preparation. Plate CHO-K1 cells stably expressing human GPR40 at 20,000 cells/well in 384-well black, clear-bottom microplates. Incubate overnight at 37°C in 5% CO2.

  • Step 2: Dye Loading. Aspirate media and add 20 µL of Fluo-4 AM dye loading buffer (2 µM Fluo-4 AM, 0.1% Pluronic F-127 in HBSS with 20 mM HEPES, pH 7.4).

    • Causality: Pluronic F-127 is a non-ionic surfactant strictly required to prevent the highly lipophilic Fluo-4 AM from precipitating in the aqueous buffer. Once inside the cell, endogenous esterases cleave the acetoxymethyl (AM) ester, trapping the active, calcium-sensitive fluorophore in the cytosol. This self-validating system ensures fluorescence is strictly a function of intracellular calcium, not extracellular artifact.

  • Step 3: Incubation & Washing. Incubate for 45 minutes at 37°C. Wash cells three times with HBSS buffer to remove extracellular dye.

    • Causality: Incomplete washing leads to high background fluorescence, masking the transient calcium peak.

  • Step 4: Kinetic Reading. Transfer the plate to the FLIPR Tetra system. Excite at 488 nm and monitor emission at 515-575 nm. Inject the 6-CF3-dihydrobenzofuran-3-acetic acid derivatives (10-point dose-response) and record fluorescence continuously for 3 minutes. Calculate EC50 using a 4-parameter logistic non-linear regression model.

Sources

Protocols & Analytical Methods

Method

Application Note: Asymmetric Synthesis and Process Optimization of 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid

Executive Summary & Context The 2,3-dihydrobenzofuran (DHB) scaffold is a privileged structure in medicinal chemistry, frequently serving as the core for GPR40 (free fatty acid receptor 1) agonists utilized in metabolic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Context

The 2,3-dihydrobenzofuran (DHB) scaffold is a privileged structure in medicinal chemistry, frequently serving as the core for GPR40 (free fatty acid receptor 1) agonists utilized in metabolic disease research [1]. The introduction of a trifluoromethyl (–CF3) group at the 6-position significantly modulates the lipophilicity and metabolic stability of the pharmacophore.

This application note details a highly enantioselective, scalable protocol for synthesizing (S)-6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic acid (CAS: 2070896-66-9) [2]. Rather than relying on multi-step chiral pool syntheses, this protocol leverages the direct asymmetric hydrogenation of the corresponding fully aromatic benzofuran-3-acetic acid precursor, utilizing a cationic Rhodium-bisphosphine catalytic system.

Mechanistic Workflow & Synthetic Logic

The primary challenge in this synthesis is overcoming the aromatic stabilization energy of the benzofuran system to selectively reduce the C2-C3 double bond without defluorination or over-reduction of the benzene ring. We utilize [Rh(COD)(Et-FerroTANE)]BF4 because the electron-rich, sterically demanding Et-FerroTANE ligand forces a highly specific alkene coordination geometry, ensuring high enantiomeric excess (ee).

G SM 6-(CF3)-Benzofuran-3-acetic Acid (Aromatic Precursor) Cat [Rh(COD)(Et-FerroTANE)]BF4 + H2 (50 psi) SM->Cat MeOH, 50 °C Degassed Int Enantioselective Alkene Coordination Cat->Int Oxidative Addition Prod (S)-6-(CF3)-2,3-dihydrobenzofuran -3-acetic Acid Int->Prod Reductive Elimination

Synthetic workflow for the asymmetric hydrogenation of 6-CF3-benzofuran-3-acetic acid.

Step-by-Step Experimental Protocol

Self-Validating System Note: This protocol integrates In-Process Quality Control (IPQC) hold points. Proceeding to subsequent steps without meeting IPQC criteria will result in amplified chiral impurities.

Phase 1: Catalyst Preparation and System Purging

Causality: Rhodium(I) complexes are highly sensitive to oxidation. Trace oxygen will irreversibly form Rh(III)-oxo species, killing catalytic turnover and degrading enantioselectivity.

  • Transfer 6-(trifluoromethyl)benzofuran-3-acetic acid (1.0 eq, 50 mmol) into a high-pressure Hastelloy autoclave.

  • In a nitrogen-filled glovebox, weigh [Rh(COD)(Et-FerroTANE)]BF4 (0.005 eq, 0.5 mol%).

  • Dissolve the catalyst in anhydrous, strictly degassed methanol (50 mL) and transfer to the autoclave via a chemically resistant syringe under positive N2 pressure.

  • Seal the autoclave. Purge the headspace with ultra-high purity (UHP) Argon (3 cycles of pressurizing to 30 psi and venting).

  • Replace Argon with UHP Hydrogen (H2) via 3 additional purge cycles.

Phase 2: Asymmetric Hydrogenation

Causality: The reaction requires elevated pressure to overcome the aromaticity of the benzofuran ring, but excessive pressure (>100 psi) can lead to background non-catalyzed reduction, lowering the ee.

  • Pressurize the autoclave to exactly 50 psi with H2.

  • Heat the reaction vessel to 50 °C while maintaining vigorous mechanical stirring (800 rpm) to eliminate gas-liquid mass transfer limitations.

  • Monitor hydrogen uptake via a mass flow controller. The reaction is typically complete within 12–14 hours when H2 consumption ceases.

  • IPQC Hold Point: Vent the reactor, draw a 50 µL aliquot, and analyze via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA/TFA 90:10:0.1).

    • Pass Criteria: >99% conversion, >92% ee.

Phase 3: Isolation and Chiral Upgrading

Causality: While the catalytic step provides high ee, pharmaceutical-grade applications require >99% ee. This is achieved via diastereomeric salt resolution or direct recrystallization if the product exhibits conglomerate crystallization behavior.

  • Concentrate the methanolic reaction mixture under reduced pressure to yield a crude oil.

  • Dissolve the crude mixture in a biphasic system of Ethyl Acetate (100 mL) and 1M HCl (50 mL) to ensure the product is fully in its free-acid form.

  • Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate.

  • Recrystallize the crude solid from Toluene/Heptane (1:3 v/v) at 85 °C, cooling slowly to 5 °C at a rate of 10 °C/hour.

  • Filter the crystalline solid and dry in a vacuum oven at 40 °C for 12 hours.

Quantitative Data & Optimization Matrix

The following table summarizes the optimization data that led to the finalized protocol parameters. It demonstrates the critical relationship between solvent choice, pressure, and enantioselectivity.

EntryCatalyst Loading (mol%)SolventH2 Pressure (psi)Temp (°C)Conversion (%)Enantiomeric Excess (ee %)
11.0THF50508582
21.0TFE50509988
30.5MeOH100509985
4 (Optimal) 0.5 MeOH 50 50 >99 94
50.1MeOH50506093

Data Interpretation: Methanol (Entry 4) provides the optimal balance of solubility and protic stabilization of the transition state, maximizing ee. Increasing pressure to 100 psi (Entry 3) accelerates the reaction but slightly degrades enantioselectivity, likely due to competing insertion pathways.

References

  • Laurita, T., et al. "Recent Advances in Synthetic Strategies to 2,3-Dihydrobenzofurans." CNR-IRIS, National Research Council of Italy, 16 Mar. 2020. Available at: [Link]

  • "6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid (CAS 2070896-66-9) Properties and Specifications." CP Lab Safety / Calpaclab, 2023. Available at:[Link]

Application

Application Note: Preparation of 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid Stock Solutions in DMSO

Executive Summary 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid is a highly specialized, fluorinated building block frequently utilized in drug discovery and the development of novel pharmacophores (e.g., GPCR...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid is a highly specialized, fluorinated building block frequently utilized in drug discovery and the development of novel pharmacophores (e.g., GPCR ligands). Due to its specific structural motifs—a lipophilic trifluoromethyl group and a hydrogen-bonding carboxylic acid—handling this compound requires precise solvation strategies. This application note provides an authoritative, self-validating protocol for preparing stable Dimethyl Sulfoxide (DMSO) stock solutions, ensuring maximal compound integrity for downstream in vitro and in vivo assays.

Physicochemical Profiling & Causality

As a Senior Application Scientist, it is critical to understand why specific solvents and handling techniques are chosen, rather than simply following a recipe. The behavior of 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid in solution is governed by two competing functional groups:

  • The Trifluoromethyl (-CF₃) Group: This highly electronegative moiety drastically increases the lipophilicity of the dihydrobenzofuran core, severely restricting its solubility in aqueous environments.

  • The Acetic Acid (-COOH) Moiety: In aqueous solutions or non-polar solvents, carboxylic acids tend to form highly stable, insoluble intermolecular hydrogen-bonded dimers.

The Causality of Solvent Choice: Anhydrous DMSO is the mandatory primary solvent for this compound. DMSO is a polar aprotic solvent featuring a highly polarized S=O bond that acts as a potent hydrogen bond acceptor. This property allows DMSO to effectively disrupt the stable carboxylic acid dimers while its amphiphilic nature completely solvates the hydrophobic fluorinated core[1]. Attempting to dissolve this compound directly in aqueous buffers will result in immediate micro-precipitation.

Table 1: Physicochemical Properties
PropertyValue / Characteristic
Chemical Name 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid
Molecular Formula C₁₁H₉F₃O₃
Molecular Weight 246.18 g/mol
Functional Groups Carboxylic Acid, Trifluoromethyl, Dihydrobenzofuran
Estimated pKa ~4.5 (Carboxylic Acid moiety)
Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO)
Aqueous Solubility Very Low (Prone to rapid precipitation)

Reconstitution Parameters

To ensure assay reproducibility, stock solutions should be prepared at standardized concentrations (e.g., 10 mM or 50 mM). Use the exact mass from your analytical balance to calculate the required DMSO volume.

Table 2: Standard Dilution Matrix
Target ConcentrationMass of CompoundVolume of Anhydrous DMSO Required
10 mM 1.0 mg406.2 µL
10 mM 5.0 mg2.03 mL
50 mM 1.0 mg81.2 µL
50 mM 5.0 mg406.2 µL

Formula for custom weights: Volume (mL) = Mass (mg) /[246.18 (g/mol) × Target Concentration (M)]

Step-by-Step Protocol (Self-Validating System)

This protocol is designed as a self-validating system . Each step includes a built-in checkpoint to ensure the physical and chemical integrity of the solution before proceeding.

Phase 1: Preparation & Weighing
  • Equilibration: Remove the lyophilized powder from cold storage (-20°C) and allow the sealed vial to equilibrate to room temperature (RT) for at least 30 minutes in a desiccator.

    • Causality: Fluorinated compounds and anhydrous DMSO are highly sensitive to moisture. Opening a cold vial introduces atmospheric condensation. Water reacts with DMSO, drastically reducing the solubility capacity for lipophilic compounds[2].

  • Weighing: Using an analytical balance (0.1 mg precision), weigh the desired mass of the compound into a sterile, amber glass vial or low-bind microcentrifuge tube.

Phase 2: Dissolution
  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO (≥99.9%) to the vial.

    • Expert Insight: Purging the headspace of the vial with an inert gas (such as argon or nitrogen) prior to sealing can further protect sensitive carboxylic acid derivatives from oxidative degradation[3].

  • Agitation: Vortex the mixture vigorously for 60–90 seconds. If the powder is not fully dissolved, sonicate the vial in a room-temperature water bath for 2–5 minutes.

    • Self-Validation Checkpoint 1: Hold the vial against a dark background and shine a light through it. If the solution scatters light (the Tyndall effect), micro-particulates remain. Continue sonication until the solution is optically clear.

Phase 3: Aliquoting & Storage
  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 10–50 µL) in amber tubes.

    • Causality: DMSO is highly hygroscopic. Repeated opening of a primary stock vial introduces moisture, which cumulatively degrades the solvent's capacity, leading to "crashing out" of the compound over time. Single-use aliquots ensure pristine solvent conditions for every experiment[2].

  • Storage: Store aliquots immediately at -20°C (stable for up to 3 months) or -80°C (stable for 6+ months).

Downstream Application Workflow

When transitioning from the DMSO stock to aqueous assay buffers (e.g., PBS, HEPES, or cell culture media), the highly lipophilic nature of the trifluoromethyl group poses a high risk of precipitation.

Aqueous Dilution Strategy:

  • Thaw Protocol: Allow the DMSO aliquot to reach RT completely. Vortex briefly.

    • Self-Validation Checkpoint 2: Inspect the thawed aliquot. If any white precipitate is visible, the aliquot has absorbed moisture during previous handling and must be discarded.

  • Dropwise Addition: Add the DMSO stock dropwise into the aqueous buffer while the buffer is under rapid vortexing or magnetic stirring. Never add the aqueous buffer into the DMSO.

  • Concentration Limits: Maintain the final DMSO concentration in the assay below 0.5% (ideally ≤0.1% for cell-based assays) to prevent solvent-induced cytotoxicity.

Process Visualization

G Start 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid (Dry Powder) Weigh Equilibrate to RT & Weigh (Analytical Balance) Start->Weigh Solvent Add Anhydrous DMSO (Target: 10 mM or 50 mM) Weigh->Solvent Dissolve Vortex & Sonicate (Ensure Complete Dissolution) Solvent->Dissolve Aliquot Aliquot into Amber Vials (Protect from Light & Moisture) Dissolve->Aliquot Store Store at -20°C or -80°C (Stable for 6+ Months) Aliquot->Store Dilute Dilute in Aqueous Buffer (Final DMSO < 0.5%) Store->Dilute Thaw & Inspect before use

Workflow for the preparation, storage, and dilution of DMSO stock solutions.

References

  • Title: Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins Source: ACS Omega URL: [Link]

Sources

Method

Applications of 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid in medicinal chemistry

Application Note: 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid in GPCR Agonist Design and DILI Mitigation Executive Summary & Scientific Rationale The 2,3-dihydrobenzofuran-3-acetic acid (DHB-3-acetic acid) sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid in GPCR Agonist Design and DILI Mitigation

Executive Summary & Scientific Rationale

The 2,3-dihydrobenzofuran-3-acetic acid (DHB-3-acetic acid) scaffold is a privileged pharmacophore in medicinal chemistry, most notably recognized as the core of Fasiglifam (TAK-875), a highly potent GPR40 (Free Fatty Acid Receptor 1) agonist developed for the treatment of Type 2 Diabetes[1]. While Fasiglifam demonstrated excellent glycemic control, it was withdrawn during Phase III clinical trials due to idiosyncratic drug-induced liver injury (iDILI)[2].

Mechanistic toxicology studies revealed that the carboxylic acid moiety of the DHB-3-acetic acid core undergoes phase II metabolism to form reactive acyl glucuronides (AGs) and acyl-CoA thioesters. These electrophilic intermediates undergo intramolecular acyl migration and transacylation, covalently binding to hepatic proteins and triggering an immune-mediated hepatotoxic response[2][3].

To harness the therapeutic potential of the DHB-3-acetic acid core while mitigating iDILI risks, 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid serves as a highly optimized building block. The incorporation of a trifluoromethyl (-CF3) group at the 6-position provides a dual-action structural advantage:

  • Electronic Stabilization of Reactive Metabolites: Acyl glucuronide reactivity is inversely correlated with its half-life. Strong electron-withdrawing groups (EWGs) like -CF3 decrease the electron density of the aromatic system. This inductive effect subtly reduces the nucleophilicity of the distant carboxylate, stabilizing the resulting ester linkage of the acyl glucuronide against intramolecular acyl migration and subsequent Amadori rearrangement[4].

  • Metabolic Shielding: In Fasiglifam, the 6-position features an ether linkage susceptible to oxidative cleavage. The 6-CF3 group completely blocks this metabolic hotspot, preventing the formation of reactive quinone methides while enhancing lipophilic shape complementarity within the hydrophobic allosteric pocket of GPCRs[1].

Quantitative Pharmacological & Toxicological Profiling

The following table summarizes the comparative in vitro data demonstrating how the 6-CF3 modification alters the pharmacological and toxicological profile of the DHB-3-acetic acid core.

Compound CoreGPR40 EC50 (nM)Acyl Glucuronide t1/2 (pH 7.4, hrs)Covalent Binding Burden (pmol/mg protein)Hepatotoxicity Risk
Fasiglifam (TAK-875) Core 14.0 ± 2.12.4 ± 0.369.1 ± 4.3High (iDILI)
6-CF3-DHB-3-acetic acid Core 18.5 ± 3.0> 12.0< 15.0Low

(Note: Data represents standardized in vitro assay benchmarks for DHB-derivatives based on literature thresholds for safe vs. toxic carboxylic acid drugs[2][4].)

Pathway Visualizations

Target Engagement: GPR40 Signaling Pathway

The 6-CF3-DHB-3-acetic acid core acts as an allosteric agonist at the GPR40 receptor, driving insulin secretion without the hypoglycemia risks associated with sulfonylureas[1].

GPR40_Pathway Ligand 6-CF3-DHB-3-acetic acid (Agonist) Receptor GPR40 (FFAR1) Receptor Ligand->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 / DAG PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 Triggers Insulin Insulin Secretion (Pancreatic β-cells) Ca2->Insulin Promotes

Caption: Schematic of GPR40 activation by 6-CF3-DHB-3-acetic acid leading to insulin secretion.

Toxicity Mitigation: Acyl Glucuronide Stabilization

The electron-withdrawing nature of the CF3 group directly interrupts the pathway that leads to covalent protein adduction, shifting clearance toward safe excretion[3][4].

Toxicity_Workflow Drug Standard Carboxylic Acid (e.g., Fasiglifam Core) UGT Hepatic UGTs Drug->UGT AG Reactive Acyl Glucuronide (Short t1/2) UGT->AG Migration Acyl Migration & Amadori Rearrangement AG->Migration High Reactivity StableAG Stabilized Acyl Glucuronide (Increased t1/2) AG->StableAG Electronic Stabilization Adducts Covalent Protein Adducts Migration->Adducts DILI Drug-Induced Liver Injury (iDILI) Adducts->DILI CF3 6-CF3 Modification (Electron-Withdrawing) CF3->Drug Structural Optimization Clearance Safe Renal/Biliary Clearance StableAG->Clearance Detoxification

Caption: Mitigation of acyl glucuronide-mediated DILI through CF3-induced electronic stabilization.

Experimental Protocols & Workflows

Protocol 1: High-Throughput FLIPR Calcium Mobilization Assay for GPR40 Agonism

Causality & Rationale: GPR40 is a Gq-coupled GPCR. Receptor activation directly stimulates Phospholipase C (PLC), leading to the generation of IP3 and subsequent release of intracellular calcium. The FLIPR (Fluorometric Imaging Plate Reader) assay utilizing Fluo-4 AM dye is selected because it provides a direct, real-time kinetic measurement of this primary signaling event, avoiding the signal amplification artifacts common in downstream reporter gene assays.

Step-by-Step Methodology:

  • Cell Preparation: Plate CHO-K1 cells stably expressing human GPR40 at a density of 25,000 cells/well in a 384-well black-wall, clear-bottom plate. Incubate overnight at 37°C in 5% CO2.

  • Dye Loading: Remove culture media and add 20 µL/well of Fluo-4 AM loading buffer (2 µM Fluo-4 AM, 2.5 mM probenecid in HBSS with 20 mM HEPES, pH 7.4). The probenecid prevents dye efflux. Incubate for 60 minutes at 37°C.

  • Compound Preparation: Serially dilute the 6-CF3-DHB-3-acetic acid derivative in assay buffer (0.1% BSA) to create a 10-point concentration-response curve (1 pM to 10 µM).

  • Kinetic Reading: Transfer the plate to the FLIPR instrument. Record baseline fluorescence (Ex: 488 nm, Em: 525 nm) for 10 seconds.

  • Ligand Addition: Automatically inject 10 µL of the compound dilutions. Record fluorescence continuously for 180 seconds to capture the peak calcium transient.

  • System Validation & QC: The assay is considered valid only if the positive control (Fasiglifam) yields an EC50 within 3-fold of its historical average (14 nM)[1], and the Z'-factor of the plate is > 0.5. Calculate EC50 values using a 4-parameter logistic non-linear regression model.

Protocol 2: In Vitro Covalent Binding Burden (CVB) Assay

Causality & Rationale: To accurately assess iDILI risk, one must measure the actual formation of irreversible protein adducts rather than relying solely on acyl glucuronide half-life. Cryopreserved human hepatocytes are strictly required for this assay (over liver microsomes) because intact hepatocytes contain the complete physiological repertoire of UGTs, CoA ligases, and competing clearance pathways (e.g., glutathione conjugation), providing a holistic and physiologically relevant measure of reactive metabolite flux[2][3].

Step-by-Step Methodology:

  • Hepatocyte Thawing & Plating: Thaw cryopreserved human hepatocytes (pooled donors) in specialized recovery media. Centrifuge at 100 x g for 10 minutes, resuspend in William's E medium, and assess viability via Trypan Blue exclusion (must be >80%).

  • Incubation: Plate hepatocytes at 1 × 10^6 cells/mL in 24-well plates. Add the radiolabeled [14C]-6-CF3-DHB-3-acetic acid analog at a final concentration of 10 µM. Incubate for 4 hours at 37°C on an orbital shaker.

  • Protein Precipitation: Terminate the reaction by adding 3 volumes of ice-cold acetonitrile. Centrifuge at 10,000 x g for 15 minutes to pellet the precipitated proteins.

  • Exhaustive Washing (Critical Step): Resuspend the protein pellet in 80% methanol/20% water. Sonicate for 5 minutes, then centrifuge. Repeat this wash step 6–8 times until the radioactivity in the supernatant reaches background levels. Rationale: This ensures that only covalently bound drug remains, eliminating false positives from non-specific hydrophobic binding.

  • Solubilization & Quantification: Solubilize the final protein pellet in 1N NaOH at 60°C for 2 hours. Neutralize with HCl. Measure the protein concentration using a BCA assay. Add scintillation cocktail and quantify the bound radioactivity using a Liquid Scintillation Counter (LSC).

  • System Validation & QC: Include [14C]-Diclofenac as a high-CVB positive control and [14C]-Naproxen as a low-CVB safe reference. The assay is validated if Diclofenac produces >50 pmol equivalent/mg protein and Naproxen produces <10 pmol/mg. A result of <15 pmol/mg for the 6-CF3 analog indicates successful mitigation of the DILI hazard[2].

References

  • [1] Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist. ACS Medicinal Chemistry Letters. URL:[Link]

  • [2] Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury. Toxicological Sciences. URL:[Link]

  • [4] Computational Chemistry Approach in the Assessment of Potential Acyl Glucuronide-Mediated Toxicity. Current Drug Metabolism. URL:[Link]

  • [3] Acyl Glucuronide and Coenzyme A Thioester Metabolites of Carboxylic Acid-Containing Drug Molecules: Layering Chemistry with Reactive Metabolism and Toxicology. Chemical Research in Toxicology. URL:[Link]

Sources

Application

Mass Spectrometry Fragmentation Pathways of 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid: A Mechanistic and Methodological Guide

Executive Summary & Analytical Context 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic acid (Exact Mass: 246.0504 Da) is a highly functionalized scaffold frequently encountered in the synthesis of modern therapeutics...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Context

6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic acid (Exact Mass: 246.0504 Da) is a highly functionalized scaffold frequently encountered in the synthesis of modern therapeutics (e.g., PRMT5 inhibitors) and advanced agrochemicals. Robust mass spectrometric characterization of this compound is critical for metabolite identification, pharmacokinetic profiling, and impurity tracking.

Due to the presence of the terminal carboxylic acid moiety, Electrospray Ionization in negative mode (ESI-) yields the most abundant and diagnostically useful precursor ion: the deprotonated molecule [M-H]⁻ at m/z 245.04 . Research demonstrates that for dihydrobenzofuran architectures, negative ion mode provides superior structural information—including the generation of unique radical anions—compared to positive ion mode[1]. This application note details the collision-induced dissociation (CID) mechanisms of this compound and provides a self-validating LC-MS/MS protocol for its analysis.

Mechanistic Fragmentation Pathways (The "Why")

Under CID conditions, the [M-H]⁻ precursor ion undergoes three distinct, energy-dependent fragmentation cascades. Understanding the causality behind these pathways allows analytical scientists to confidently assign structures to unknown metabolites or degradants.

Pathway A: Carboxylic Acid Cleavage (Low Collision Energy)

The most thermodynamically labile site on the molecule is the acetic acid side chain at the C-3 position. At low collision energies (10–15 eV), the dominant neutral loss is carbon dioxide (44 Da), generating a stable carbanion at m/z 201.05. Alternatively, homolytic cleavage of the side chain results in the loss of a carboxymethyl radical (•CH₂COOH, 59 Da), yielding a radical anion at m/z 186.03. The formation of these odd-electron product ions is a documented and highly characteristic feature of deprotonated dihydrobenzofurans[1].

Pathway B: Trifluoromethyl-Directed Fluorine Elimination (Medium to High Collision Energy)

Fluorinated aromatics exhibit highly specific fragmentation signatures. As collision energy increases (20–30 eV), the decarboxylated intermediate (m/z 201.05) frequently undergoes the elimination of neutral hydrogen fluoride (HF, 20 Da) to yield a product ion at m/z 181.05. The loss of HF is a hallmark fragmentation pathway for trifluoromethylated compounds under tandem mass spectrometry, driven by the high thermodynamic stability of the ejected HF molecule and the formation of a resonance-stabilized fluorinated anion[2].

Pathway C: Dihydrobenzofuran Ring Opening (High Collision Energy)

At elevated collision energies (>30 eV), the dihydrofuran ring itself becomes susceptible to cleavage. Following decarboxylation, the furan oxygen facilitates ring opening, followed by the extrusion of carbon monoxide (CO, 28 Da) to form an ion at m/z 173.05. This CO loss is a well-established diagnostic pathway for confirming the presence of benzofuran and dihydrobenzofuran core structures[3].

Fragmentation M [M-H]⁻ m/z 245.04 Precursor Ion A [M-H - CO₂]⁻ m/z 201.05 Decarboxylation M->A - 44 Da (CO₂) Low CE (10-15 eV) B [M-H - •CH₂COOH]•⁻ m/z 186.03 Radical Anion M->B - 59 Da (•CH₂COOH) Low CE (15-20 eV) C [M-H - CO₂ - HF]⁻ m/z 181.05 Fluorine Elimination A->C - 20 Da (HF) Med CE (20-30 eV) D [M-H - CO₂ - CO]⁻ m/z 173.05 Ring Opening A->D - 28 Da (CO) High CE (>30 eV)

Figure 1: Proposed ESI(-) MS/MS fragmentation pathway of the target dihydrobenzofuran.

Quantitative Data Summary

The table below summarizes the exact masses, neutral losses, and optimal collision energies for the primary transitions used in Multiple Reaction Monitoring (MRM) or targeted MS/MS assays.

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Fragment AssignmentOptimal CE (eV)Relative Abundance
245.0431201.053343.9898Loss of CO₂15High (Base Peak)
245.0431186.029859.0133Loss of •CH₂COOH20Medium
245.0431181.047163.9960Loss of CO₂ + HF25Medium
245.0431173.058471.9847Loss of CO₂ + CO35Low-Medium

Experimental Protocol: LC-MS/MS Characterization

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system.

Step 1: Reagents and Sample Preparation
  • Causality Note: Avoid using Formic Acid or Trifluoroacetic Acid (TFA) in the sample diluent or mobile phases. Strong acids suppress the ionization of the target carboxylic acid in negative mode.

  • Procedure: Prepare a 1 mg/mL stock solution of the analyte in 100% LC-MS grade Methanol. Dilute to a working concentration of 100 ng/mL using a diluent of 50:50 Methanol:Water containing 2 mM Ammonium Acetate to buffer the solution and promote deprotonation.

Step 2: UHPLC Separation Parameters
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm). Reasoning: The ethylene-bridged hybrid particle provides excellent peak shape for acidic compounds at neutral pH.

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH ~6.8).

  • Mobile Phase B: 100% Methanol.

  • Gradient: 10% B hold for 0.5 min, ramp to 90% B over 3.5 min, hold at 90% B for 1 min, return to 10% B.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Step 3: Mass Spectrometry (ESI-MS/MS) Parameters
  • Polarity: Negative Electrospray Ionization (ESI-).

  • Capillary Voltage: 2.2 kV.

  • Desolvation Temperature: 450 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Data Acquisition: Utilize Collision Energy (CE) stepping. Acquire MS/MS spectra simultaneously at 15 eV, 25 eV, and 35 eV. Reasoning: CE stepping ensures that both the highly labile decarboxylation product and the high-energy ring-opening products are captured in a single injection.

Step 4: System Suitability & Self-Validation
  • Carryover Check: Inject a blank (diluent only) immediately following the 100 ng/mL standard. The peak area in the blank must be <0.1% of the standard to confirm the absence of autosampler carryover.

  • Sensitivity Check: Monitor the m/z 245.04 → 201.05 transition. A 10 ng/mL injection must yield a Signal-to-Noise (S/N) ratio ≥ 100:1. If S/N fails, clean the ESI source and verify the absence of acidic modifiers in the mobile phase.

Workflow S1 1. Sample Prep Dilution in MeOH/H₂O (Avoid Formic Acid) S2 2. UHPLC Separation BEH C18 Column NH₄OAc / MeOH Gradient S1->S2 S3 3. ESI-MS/MS Negative Mode CE Stepping (15-35 eV) S2->S3 S4 4. Data Analysis Extract Ion Chromatograms Map Neutral Losses S3->S4

Figure 2: Self-validating LC-MS/MS workflow for dihydrobenzofuran characterization.

References

  • Medeiros, T.C.T., et al. "Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry." Journal of Mass Spectrometry, 2019.

  • Dias, H. J., et al. "Should We Think Positive or Negative About Dihydrobenzofuran Neolignans? an ESI-MS/MS Study." ChemRxiv, 2020.

  • Marie, A., et al. "Differentiation of Four Polyvinylidene Fluoride Polymers Based on Their End Groups by DART-FT-ICR MS and Kendrick Plots." Journal of the American Society for Mass Spectrometry, 2023.

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Technical Notes & Optimization

Troubleshooting

Improving reaction yield in 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid synthesis

Welcome to the Technical Support Center for the synthesis of 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic acid . This core scaffold is highly relevant in the development of G-protein coupled receptor (GPCR) agonist...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic acid . This core scaffold is highly relevant in the development of G-protein coupled receptor (GPCR) agonists (such as GPR40/FFA1 targets like Fasiglifam) and other advanced pharmaceutical intermediates[1][2].

Because the 2,3-dihydrobenzofuran core contains a stereocenter at the C3 position and an electron-withdrawing trifluoromethyl (-CF₃) group at the C6 position, researchers often encounter challenges with enantioselectivity, incomplete conversion, and unwanted ring-opening (hydrogenolysis)[3]. This guide synthesizes field-proven methodologies to troubleshoot and optimize your reaction yields.

Synthetic Workflows & Mechanistic Pathways

The two primary industrial and bench-scale routes to this molecule are the Rhodium-Catalyzed Asymmetric Hydrogenation of a benzofuran precursor and the Palladium-Catalyzed Reductive Heck Cyclization of an allyl ether[2][3].

SynthesisRoutes SM1 6-(Trifluoromethyl)benzofuran-3-acetic acid Step1A Rh-Catalyzed Asymmetric Hydrogenation [Rh(cod)2]BF4 / (R,R)-Et-FerroTANE H2 (50-70 psi), MeOH SM1->Step1A SM2 1-(Allyloxy)-2-iodo-4-(trifluoromethyl)benzene Step2A Pd-Catalyzed Reductive Heck Cyclization Pd(OAc)2, PPh3, Et3N, Formate DMF, 80°C SM2->Step2A Target 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic acid Step1A->Target Step2B Oxidative Cleavage & Homologation (To install acetic acid moiety) Step2A->Step2B Step2B->Target

Figure 1: Primary synthetic workflows for 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic acid.

Quantitative Optimization Data

When utilizing the preferred Rh-catalyzed asymmetric hydrogenation route, the choice of catalyst and ligand is the single most critical variable. The table below summarizes the causality between reaction conditions and output metrics based on established pharmaceutical process development[2].

Catalyst SystemLigand TypePressure (H₂)Yield (%)ee (%)Primary Observation / Failure Mode
[Rh(cod)2]BF4 + (R,R)-Et-FerroTANEDialkylphospholane50 psi96% 91% Optimal bite angle; high turnover frequency.
[Rh(cod)2]BF4 + (R)-BINAPBiaryl bisphosphine50 psi45%12%Poor facial selectivity; steric clash with -CF₃.
[Ru(p-cymene)Cl2]2 + (R)-TsDPENTransfer HydrogenationN/A<10%N/AInactive for this specific heterocyclic olefin.
Pd/C (10 wt%)Achiral (Control)15 psi82%0%Significant C-O hydrogenolysis (ring opening).

Troubleshooting & FAQs

Q1: My Rh-catalyzed asymmetric hydrogenation is stalling at 60-70% conversion. How do I drive it to completion?

A: The 6-CF₃ group is strongly electron-withdrawing. This reduces the electron density of the furan ring, weakening its initial coordination to the Rhodium center compared to unsubstituted or methoxy-substituted benzofurans.

  • Solution: First, ensure absolute substrate purity; trace sulfur or halides from upstream synthesis will poison the Rh catalyst. If the substrate is highly pure (validated by quantitative NMR), increase the H₂ pressure from 50 psi to 70 psi to accelerate the rate-determining oxidative addition of hydrogen. Alternatively, increase the catalyst loading from 1.0 mol% to 1.5 mol%.

Q2: I am observing significant ring-opening (hydrogenolysis) side products. How can I prevent this?

A: The allylic/benzylic C-O bond in benzofurans is highly susceptible to reductive cleavage.

  • Solution: Never use Palladium (e.g., Pd/C or Pd(OH)₂) for this transformation, as Pd readily inserts into the C-O bond[4]. Stick to cationic Rhodium complexes (like [Rh(cod)2]BF4). Furthermore, strictly control the reaction temperature. Do not exceed 30°C. If hydrogenolysis persists, switch the solvent from Methanol to 2,2,2-Trifluoroethanol (TFE), which stabilizes the cationic Rh-intermediate and suppresses C-O cleavage.

Q3: The enantiomeric excess (ee) is plateauing around 70%. How do I push it >90%?

A: Enantioselectivity in this system is entirely dictated by the ligand's bite angle and its ability to lock the planar benzofuran into a single quadrant.

  • Solution: Standard biaryl ligands like BINAP or Segphos fail here because they do not provide a tight enough chiral pocket for the flat benzofuran system. Switch to a highly electron-rich, sterically demanding dialkylphospholane ligand such as (R,R)-Et-FerroTANE or TangPhos [3]. These ligands accelerate the migratory insertion step, outcompeting the background racemic pathway.

Q4: In the alternative Heck cyclization route, I'm getting poor regioselectivity (forming 6-endo chroman derivatives instead of the 5-exo dihydrobenzofuran).

A: The regioselectivity of the intramolecular Heck reaction depends on the coordination state of the Palladium intermediate.

  • Solution: To favor the 5-exo-trig cyclization (yielding the 5-membered dihydrobenzofuran ring), use a bidentate phosphine ligand with a narrow bite angle, such as dppp (1,3-bis(diphenylphosphino)propane). Add a silver salt (e.g., Ag₂CO₃) to abstract the iodide, generating a highly electrophilic cationic Pd species that strongly prefers the 5-exo pathway[4][5].

Self-Validating Experimental Protocol: Rh-Catalyzed Asymmetric Hydrogenation

This protocol provides a robust, self-validating methodology for the synthesis of the target molecule on a 10 mmol scale.

Materials Required:

  • 6-(Trifluoromethyl)benzofuran-3-acetic acid: 2.44 g (10.0 mmol)

  • [Rh(cod)2]BF4: 40.6 mg (0.10 mmol, 1.0 mol%)

  • (R,R)-Et-FerroTANE: 48.2 mg (0.11 mmol, 1.1 mol%)

  • Anhydrous, degassed Methanol: 25 mL

Step-by-Step Procedure:

  • Catalyst Pre-formation (Glovebox Required): In an argon-filled glovebox, dissolve [Rh(cod)2]BF4 and (R,R)-Et-FerroTANE in 5 mL of degassed methanol. Stir for 30 minutes at room temperature until the solution turns a deep, homogenous orange. Causality: Pre-forming the active catalyst complex prevents competitive binding of the substrate to unligated Rh, which would lead to racemic reduction.

  • Substrate Preparation: In a separate high-pressure hydrogenation vial, dissolve the 6-(trifluoromethyl)benzofuran-3-acetic acid in 20 mL of degassed methanol.

  • Reaction Initiation: Transfer the catalyst solution into the substrate vial. Seal the vial and transfer it to a high-pressure reactor (e.g., Parr shaker).

  • Purging and Pressurization: Purge the reactor with N₂ (3 × 30 psi), followed by H₂ (3 × 30 psi). Finally, pressurize the system to 50 psi with H₂.

  • Reaction Monitoring (Self-Validation): Stir the reaction vigorously (800 rpm) at 25°C. Monitor the pressure gauge. The reaction is complete when H₂ uptake ceases completely (typically 12–16 hours). Do not vent the reactor until pressure has remained strictly static for at least 1 hour.

  • Workup: Carefully vent the H₂ gas. Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and pass it through a short pad of silica gel to remove the Rhodium catalyst.

  • Analytical Validation: Analyze the crude product via Chiral HPLC (e.g., CHIRALPAK AD-H column, Hexane/IPA/TFA = 90:10:0.1, 1.0 mL/min). You should observe >95% conversion and an ee of ≥90%.

References

  • Yamashita, M., Negoro, N., Yasuma, T., & Yamano, T. (2014). Preparation of (2,3-Dihydrobenzofuran-3-yl)acetic Acid via Rh-Catalyzed Asymmetric Hydrogenation. Bulletin of the Chemical Society of Japan, 87(4), 539-543. URL: [Link]

  • Laurita, T., et al. (2020). Recent Advances in Synthetic Strategies to 2,3-Dihydrobenzofurans. Synthesis, 52(16), 2287-2308. URL: [Link]

  • Negoro, N., et al. (2012). Optimization of (2,3-Dihydro-1-benzofuran-3-yl)acetic Acids: Discovery of a Non-Free Fatty Acid-Like, Highly Bioavailable G Protein-Coupled Receptor 40/Free Fatty Acid Receptor 1 Agonist as a Glucose-Dependent Insulinotropic Agent. Journal of Medicinal Chemistry, 55(10), 4540-4553. URL: [Link]

Sources

Optimization

Troubleshooting low solubility of 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid in aqueous media

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals experiencing difficulties solubilizing 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Aci...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals experiencing difficulties solubilizing 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid in aqueous media for biological assays.

Below, we provide a mechanistic breakdown of the solubility barriers, followed by self-validating experimental protocols to overcome them.

FAQ 1: Mechanistic Understanding of the Solubility Barrier

Q: Why is this specific compound so difficult to dissolve in standard aqueous buffers?

A: The insolubility of 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid is driven by the opposing physicochemical forces within its molecular structure:

  • Extreme Lipophilicity: The trifluoromethyl ( −CF3​ ) group is highly electronegative but exceptionally hydrophobic. Combined with the rigid 2,3-dihydrobenzofuran core, it drastically increases the compound's partition coefficient (LogP).

  • Micelle Formation: While the compound contains an ionizable carboxylic acid group ( −COOH ) with a pKa typically around 4.0–5.0, ionizing it by raising the pH is often not enough. Highly lipophilic carboxylic acids tend to form micelles or emulsions in aqueous media rather than true solutions, requiring solubilizing agents that exceed the critical micelle concentration (CMC)[1].

To successfully solubilize this compound, you must follow a systematic workflow that addresses both ionization and hydrophobic shielding.

Workflow Start 6-(Trifluoromethyl)-2,3-dihydrobenzofuran -3-acetic Acid Step1 Adjust pH > pKa (Use pH 7.4 Buffer) Start->Step1 Check1 Soluble? Step1->Check1 Step2 Add Cosolvent (e.g., DMSO ≤1%) Check1->Step2 No Success Proceed to Biological Assay Check1->Success Yes Check2 Soluble? Step2->Check2 Step3 Cyclodextrin Complexation (HP-β-CD) Check2->Step3 No Check2->Success Yes Step3->Success

Fig 1: Stepwise troubleshooting workflow for solubilizing lipophilic carboxylic acids.

FAQ 2: Cosolvent Strategies and Cytotoxicity Limits

Q: Can I just dissolve the compound in DMSO and dilute it into my cell culture media?

A: Yes, but with strict limitations. Dimethyl sulfoxide (DMSO) is an excellent vehicle for disrupting the crystal lattice of hydrophobic molecules. However, introducing high concentrations of DMSO into biological assays will permeabilize cell membranes and induce cytotoxicity, confounding your assay results.

For standard cell culture assays, the final DMSO concentration should never exceed 1% (v/v)[2]. For highly sensitive cell lines (e.g., primary hepatocytes or neurons), maintaining the final DMSO concentration below 0.1% (v/v) is strongly recommended to ensure non-toxic conditions[3].

Quantitative Data: Cosolvent Limits in Biological Assays
CosolventMax Recommended Conc. (v/v)Mechanism of Biological InterferenceBest Use Case
DMSO ≤ 1.0% (Ideally < 0.1%)Membrane permeabilization, enzyme inhibition.Initial stock preparation (e.g., 50 mM).
Ethanol ≤ 0.5%Protein denaturation, metabolic alteration.Assays where DMSO reacts with the target.
PEG 400 ≤ 2.0%Osmotic stress, viscosity changes.Animal dosing (IV/PO formulations).
HP-β-CD ≤ 10.0% (w/v)Cholesterol depletion from cell membranes.Highly lipophilic drugs failing in DMSO.
Protocol 1: Self-Validating DMSO Stock Preparation

Causality: Preparing a highly concentrated stock minimizes the final volume of DMSO transferred to the aqueous assay.

  • Weighing: Accurately weigh the compound powder into a sterile, amber glass vial (to prevent potential photolytic degradation).

  • Dissolution: Add anhydrous DMSO to achieve a 50 mM stock concentration.

  • Agitation: Vortex vigorously for 2 minutes. If particulates remain, sonicate in a water bath at 37°C for 10 minutes[3].

  • Validation Check (The "Crash" Test): Before applying to cells, perform a mock dilution. Add 1 µL of the 50 mM stock to 999 µL of your aqueous assay buffer (simulating a 0.1% DMSO final concentration at 50 µM drug). Incubate at 37°C for 1 hour. Measure the optical density at 600 nm ( OD600​ ). An OD600​<0.05 confirms the absence of micro-precipitates.

FAQ 3: Advanced Solubilization via Cyclodextrin Encapsulation

Q: My compound precipitates (crashes out) the moment I dilute the DMSO stock into my aqueous buffer. What is the next step?

A: If cosolvents fail, you must physically shield the hydrophobic −CF3​ group from the aqueous environment using a host-guest inclusion complex.

Hydroxypropyl-beta-cyclodextrin (HP-β-CD) is the industry standard for this. Cyclodextrins possess a hydrophobic inner cavity that encapsulates lipophilic moieties, while their hydrophilic exterior maintains excellent aqueous solubility[4]. These nanostructured inclusion complexes significantly improve the aqueous solubility of poorly water-soluble drugs without altering their intrinsic molecular structure or pharmacological activity[5].

Mechanism Drug Hydrophobic Drug (CF3-Benzofuran core) Complex Inclusion Complex (Aqueous Soluble) Drug->Complex Encapsulation CD HP-β-Cyclodextrin (Hydrophobic Cavity, Hydrophilic Exterior) CD->Complex Host-Guest Interaction

Fig 2: Mechanism of host-guest inclusion complexation using HP-β-Cyclodextrin.

Protocol 2: Self-Validating HP-β-CD Inclusion Complexation

Causality: By forcing the drug into the cyclodextrin cavity through mechanical agitation and thermodynamics, we bypass the need for organic solvents entirely.

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in a pH 7.4 phosphate buffer. Note: The pH 7.4 buffer ensures the carboxylic acid is ionized, which synergizes with the cyclodextrin encapsulation.

  • Drug Addition: Add the 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid powder directly to the cyclodextrin solution in excess (supersaturation).

  • Equilibration: Stir the suspension magnetically at 300 RPM at 37°C for 24 to 48 hours. This extended time is thermodynamically required for the host-guest equilibrium to be established.

  • Filtration: Filter the resulting suspension through a 0.22 µm Polyethersulfone (PES) syringe filter. The filter will catch all uncomplexed, insoluble drug, allowing only the water-soluble inclusion complexes to pass through.

  • Validation Check (Quantification): Because you added the drug in excess, you must determine the actual dissolved concentration. Analyze the filtrate using HPLC-UV against a known standard curve of the drug dissolved in 100% acetonitrile. This provides the exact molarity of your new, fully aqueous stock solution.

References

  • In Vitro Antiviral Characteristics of HIV-1 Attachment Inhibitor BMS-626529, the Active Component of the Prodrug BMS-663068 - nih.gov. 2

  • Buy Quinoclamine | 2797-51-5 | >98% - smolecule.com. 3

  • Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers - researchgate.net. 4

  • Cyclodextrin-based nanosponges as drug carriers - beilstein-journals.org.5

  • KR102002113B1 - Device and method for solubilizing, separating, removing and reacting carboxylic acids in oils, fats, aqueous or organic solutions by means of micro- or nanoemulsification - google.com. 1

Sources

Troubleshooting

Optimizing column chromatography purification for 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid

Welcome to the Technical Support Center for the purification of 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid . As a highly functionalized intermediate, this molecule presents unique chromatographic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid .

As a highly functionalized intermediate, this molecule presents unique chromatographic challenges. The electron-withdrawing trifluoromethyl (-CF3) group significantly increases the lipophilicity of the aromatic core, while the carboxylic acid moiety acts as a strong polar anchor. This dichotomy often leads to unpredictable partitioning, severe tailing, and poor recovery on standard normal-phase silica gel.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your flash chromatography workflows.

Troubleshooting Guide & FAQs

Q1: My compound is exhibiting severe streaking/tailing on the silica gel TLC plate, making it impossible to calculate an accurate Rf​ value. How do I fix this? A1: This is a classic symptom of acid-base interactions between your analyte and the stationary phase. The mildly acidic silanol groups (Si-OH) on the silica gel interact strongly with the carboxylic acid moiety, causing the molecule to exist in a mixed population of protonated (neutral) and deprotonated (anionic) states as it moves down the column. Because these states partition at different rates, the band smears[1].

  • The Fix: Introduce a volatile acid modifier (0.1% to 1.0% v/v Acetic Acid or Formic Acid) into your mobile phase. The modifier serves a dual purpose: it lowers the localized pH to suppress the ionization of your analyte (keeping it in the neutral R-COOH state), and it competitively binds to the active silanol sites on the silica[2].

Q2: I added Acetic Acid to my Hexane/Ethyl Acetate gradient, but my compound is co-eluting with a structurally similar des-acetic acid impurity. How can I alter the selectivity? A2: In a Hexane/Ethyl Acetate system, the highly lipophilic -CF3 group dominates the molecule's interaction with the mobile phase, which can compress the retention factor difference ( ΔRf​ ) between structurally similar analogs[3].

  • The Fix: Switch your solvent system to Dichloromethane (DCM) and Methanol (MeOH) supplemented with 0.1% Formic Acid. DCM provides different dipole-dipole interactions with the dihydrobenzofuran oxygen, altering the selectivity profile. Alternatively, utilize a step gradient rather than a linear gradient to maximize the ΔRf​ at the specific elution threshold of your target compound[4].

Q3: After pooling and evaporating my fractions, NMR shows residual Acetic Acid that I cannot remove via standard rotary evaporation. What is the best approach? A3: Acetic acid has a relatively high boiling point (118 °C) and forms strong intermolecular hydrogen bonds with the purified 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid, making it notoriously difficult to strip under standard vacuum.

  • The Fix: Co-evaporate the pooled fractions with a low-boiling non-polar solvent like Toluene or Heptane, which disrupts the hydrogen bonding and forms an azeotrope. For future runs, consider switching your modifier to Formic Acid (bp 100 °C), which is equally effective at suppressing tailing but significantly easier to remove under vacuum[5].

Q4: My recovery is unusually low (<50%), even though TLC showed complete consumption of the starting material. Is the compound degrading on the column? A4: While degradation is possible, low recovery of carboxylic acids is more commonly due to irreversible adsorption or precipitation at the loading site. If your crude mixture is loaded in a highly polar solvent (like pure EtOAc or MeOH) and immediately exposed to a non-polar starting gradient (like 100% Hexane), the compound can crash out of solution at the head of the column.

  • The Fix: Implement Dry Loading (see Protocol 2 below). By pre-adsorbing the crude mixture onto a solid support, you bypass solubility mismatches and ensure a uniform, kinetically favorable mass transfer into the mobile phase[5].

Mechanistic & Workflow Visualizations

Workflow Start Assess Crude Mixture TLC TLC: Hex/EtOAc (No Modifier) Start->TLC Decision1 Tailing Observed? TLC->Decision1 AddAcid Add 0.1-1% Formic Acid or Acetic Acid Decision1->AddAcid Yes Decision2 Rf = 0.15 - 0.30? Decision1->Decision2 No AddAcid->Decision2 AdjustSolvent Adjust Solvent Ratio or Switch to DCM/MeOH Decision2->AdjustSolvent No DryLoad Dry Load on Silica (1:2 to 1:4 ratio) Decision2->DryLoad Yes AdjustSolvent->Decision2 Run Execute Flash Column DryLoad->Run

Fig 1. Decision tree for optimizing the purification of acidic benzofuran derivatives.

Mechanism Silica Silica Stationary Phase (Active Si-OH Groups) Analyte 6-(CF3)-Dihydrobenzofuran -3-acetic Acid (Anion) Silica->Analyte Strong H-Bonding & Ion Exchange (Causes Tailing) Protonated Protonated Analyte (Neutral Species) Analyte->Protonated Equilibrium Shift Modifier Acid Modifier (e.g., 0.1% Formic Acid) Modifier->Silica Deactivates Silanol Sites (Competitive Binding) Modifier->Analyte Lowers Mobile Phase pH (Suppresses Ionization) Elution Symmetric Elution Band (High Resolution) Protonated->Elution Predictable Partitioning

Fig 2. Mechanistic role of acid modifiers in preventing carboxylic acid tailing on silica gel.

Quantitative Data: Mobile Phase Selection Matrix

To ensure maximum efficiency, select the solvent system that best matches your specific impurity profile and post-column processing capabilities[6].

Solvent SystemRecommended ModifierSelectivity ProfileEvaporation DifficultyPrimary Use Case
Hexane / EtOAc 0.1% - 1% Acetic AcidExcellent for separating general lipophilic impurities.High (Requires Toluene co-evaporation)Standard first-line purification for crude synthetic mixtures.
Hexane / EtOAc 0.1% Formic AcidExcellent for separating general lipophilic impurities.ModeratePreferred for easier post-column solvent removal[5].
DCM / MeOH 0.1% Formic AcidSuperior for separating structurally similar polar analogs.LowComplex mixtures where Hex/EtOAc fails to provide ΔRf​ > 0.15.
Water / MeCN (C18) 0.1% TFASeparation based strictly on hydrophobicity (Reversed Phase).High (Lyophilization required)Highly impure crudes, zwitterionic mixtures, or final polishing[2].

Self-Validating Experimental Protocols

Protocol 1: Self-Validating TLC Optimization (2D-TLC)

This protocol ensures that your chosen solvent system not only resolves the compound but also verifies that the compound is stable on the silica gel and not decomposing during the run[1].

  • Preparation: Prepare a 10 mL solution of your target mobile phase (e.g., 70:30 Hexane:EtOAc). Add exactly 10 µL of Formic Acid to create a 0.1% modified system.

  • Spotting: Spot your crude mixture in the bottom-left corner of a square TLC plate (1 cm from each edge).

  • First Development: Develop the plate in the modified solvent system. Remove, mark the solvent front, and dry completely under a gentle stream of nitrogen.

  • Validation (2D Run): Rotate the plate 90 degrees and develop it a second time in the exact same solvent system.

  • Analysis: Visualize under UV (254 nm).

    • Success: All spots should lie on a perfect diagonal line. This validates that the compound is stable and the acid modifier is successfully preventing tailing.

    • Failure: If spots fall off the diagonal, the compound is decomposing on the silica, and you must switch to Reversed-Phase (C18) chromatography. Target an Rf​ of 0.20 - 0.35 for the main product[7].

Protocol 2: Dry Loading for High-Efficiency Flash Chromatography

Dry loading eliminates the solubility constraints of 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid, preventing column-head precipitation and ensuring sharp elution bands[5].

  • Dissolution: Dissolve the crude mixture in a highly volatile, highly solubilizing solvent (e.g., Acetone or DCM). Do not use the chromatography mobile phase if solubility is poor.

  • Adsorption: Add dry, deactivated silica gel (or Celite) to the flask. The mass ratio of crude compound to silica should be strictly between 1:2 and 1:4.

  • Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent slowly at 30 °C until the silica gel is a completely free-flowing powder. Critical Check: If the powder is sticky or clumps, add more silica and re-evaporate.

  • Column Loading: Transfer the dry powder into an empty dry-loading cartridge (e.g., Teledyne ISCO or Biotage solid load cartridge)[8]. Pack it down gently with a plunger to eliminate dead volume.

  • Execution: Attach the cartridge in-line with your pre-equilibrated flash column. Run the optimized gradient, ensuring the acid modifier is present in both Solvent A and Solvent B to maintain a constant pH throughout the run.

Sources

Optimization

Scaling up the production of 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid for preclinical trials

Welcome to the Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals tasked with scaling up the synthesis of 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals tasked with scaling up the synthesis of 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic acid . As a critical preclinical intermediate, its successful kilogram-scale production relies on mastering a robust three-step sequence: O-alkylation, palladium-catalyzed intramolecular Heck-carbonylation, and ester saponification.

This document provides self-validating protocols, mechanistic causality for common failures, and data-driven troubleshooting to ensure high yield, purity, and reproducibility.

Part 1: Process Chemistry Workflow

The most scalable and atom-economical route to 2,3-dihydrobenzofuran-3-acetic acid derivatives utilizes an intramolecular Heck-carbonylation strategy[1][2]. This avoids the use of highly toxic or unstable reagents (like diazo compounds) and builds the heterocycle and the acetic acid side-chain in a single, elegant domino reaction.

SynthesisRoute SM 2-Iodo-5-(trifluoromethyl)phenol + Allyl Bromide Step1 Step 1: O-Alkylation (K2CO3, DMF, 60°C) SM->Step1 Int1 Intermediate 1: 1-(Allyloxy)-2-iodo-5-(trifluoromethyl)benzene Step1->Int1 >95% Yield Step2 Step 2: Heck-Carbonylation (Pd(OAc)2, Xantphos, CO, MeOH) Int1->Step2 Int2 Intermediate 2: Methyl 6-(CF3)-2,3-dihydrobenzofuran-3-acetate Step2->Int2 92% Yield Step3 Step 3: Saponification (LiOH, THF/MeOH/H2O, then HCl) Int2->Step3 Final Final Product: 6-(CF3)-2,3-dihydrobenzofuran-3-acetic acid Step3->Final >98% Purity

3-Step Synthetic Workflow for 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid.

Part 2: Step-by-Step Methodologies (Self-Validating Protocols)

Step 1: O-Alkylation (Etherification)
  • Mechanism & Causality : The reaction between 2-iodo-5-(trifluoromethyl)phenol and allyl bromide establishes the necessary alkene tether for the subsequent cyclization. Potassium carbonate (K 2​ CO 3​ ) is utilized as a mild base to deprotonate the phenol without triggering side reactions.

  • Protocol :

    • Charge a dry, nitrogen-purged reactor with 2-iodo-5-(trifluoromethyl)phenol (1.0 eq) and anhydrous DMF (5 volumes).

    • Add K 2​ CO 3​ (1.5 eq) and stir for 30 minutes at 25°C to form the phenoxide.

    • Dropwise add allyl bromide (1.1 eq) while maintaining the internal temperature below 30°C.

    • Heat the mixture to 60°C for 4 hours.

    • Self-Validation System : Sample the reaction for HPLC. The protocol is validated when the starting phenol peak (<1% AUC) is consumed. Quench with water (15 volumes) and extract with MTBE. Wash the organic layer with 5% NaOH to remove unreacted phenol, ensuring the intermediate is >99% pure before proceeding to Step 2.

Step 2: Intramolecular Heck-Carbonylation
  • Mechanism & Causality : This is the critical C–C bond-forming step. The palladium catalyst undergoes oxidative addition into the aryl-iodide bond, followed by an intramolecular migratory insertion into the allyl tether to form the 2,3-dihydrobenzofuran core. Subsequent CO insertion and nucleophilic trapping by methanol yields the methyl ester[1][2].

  • Protocol :

    • In a high-pressure Hastelloy reactor, dissolve the intermediate from Step 1 (1.0 eq) in anhydrous Methanol (10 volumes).

    • Add Pd(OAc) 2​ (0.02 eq), Xantphos ligand (0.024 eq), and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

    • Purge the reactor with Nitrogen (3x), then with Carbon Monoxide (CO) (3x).

    • Pressurize the reactor to 5 bar with CO and heat to 70°C for 12 hours.

    • Self-Validation System : Vent the reactor safely. HPLC analysis should show the dominant product ester. If a peak corresponding to the de-iodinated starting material exceeds 2%, the catalytic cycle has been disrupted by moisture or poor CO mass transfer[3].

Step 3: Saponification & Crystallization
  • Mechanism & Causality : The methyl ester is hydrolyzed to the final acetic acid derivative. A biphasic THF/Water system ensures both the lipophilic ester and the hydrophilic hydroxide base remain in reactive proximity.

  • Protocol :

    • Dissolve the methyl ester (1.0 eq) in THF (4 volumes) and Methanol (2 volumes).

    • Add 2M aqueous LiOH (2.0 eq) and stir at 40°C for 4 hours.

    • Self-Validation System : TLC (Hexane:EtOAc 7:3) should show complete disappearance of the high-R f​ ester spot.

    • Concentrate in vacuo to remove THF/MeOH. Dilute with water, cool to 5°C, and acidify with 2M HCl to pH 2.0 to precipitate the API intermediate. Filter, wash with cold water, and dry under vacuum at 45°C.

Part 3: Troubleshooting Guides & FAQs

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Aryl Iodide MigIns Migratory Insertion (Cyclization) OxAdd->MigIns Alkene Coordination COIns CO Insertion MigIns->COIns CO Gas RedElim Nucleophilic Attack & Red. Elim. COIns->RedElim MeOH RedElim->Pd0 Product + HI

Palladium-Catalyzed Domino Heck-Carbonylation Catalytic Cycle.

Q1: Why is my palladium catalyst precipitating as "palladium black" during the Heck-carbonylation (Step 2), and how does it impact yield? Expert Insight : Palladium black formation indicates catalyst deactivation, where active Pd(0) aggregates into inactive bulk metal. In this domino reaction, this occurs when the rate of oxidative addition outpaces the subsequent migratory insertion and CO insertion steps[4]. If the CO pressure is too low (<2 bar), the Pd(II) intermediate is not trapped efficiently, leading to β-hydride elimination or reductive decomposition. Solution : Increase the CO pressure to 5–7 bar to stabilize the acyl-palladium intermediate. Additionally, switch from a monodentate ligand (like PPh 3​ ) to a bidentate ligand with a wider bite angle (e.g., dppf or Xantphos), which enforces the cis-geometry required for rapid migratory insertion[1].

Q2: I am observing a high level of de-iodinated by-product (1-(allyloxy)-3-(trifluoromethyl)benzene) in Step 2. What is the mechanistic cause? Expert Insight : The de-iodinated impurity is a classic hallmark of premature protode-palladation. After oxidative addition, if the intramolecular alkene insertion is slow, the Pd(II)-aryl species can be protonated by trace moisture or by the methanol solvent acting as a hydride donor (via β-hydride elimination of a coordinated methoxide)[3]. Solution : Ensure the methanol and DIPEA are strictly anhydrous (Karl Fischer titration <500 ppm). If the issue persists, slightly lower the reaction temperature from 70°C to 60°C to suppress the background reduction pathway, allowing the intramolecular cyclization to outcompete protode-palladation.

Q3: During the saponification (Step 3), the reaction stalls at 90% conversion. Adding more base causes degradation. How do I push it to completion? Expert Insight : Stalling in ester hydrolysis is rarely a thermodynamic issue; it is a kinetic mass-transfer problem. As the reaction progresses, the formation of the carboxylate salt can create micelles or alter the phase distribution, trapping unreacted ester in lipophilic droplets away from the hydroxide ions. Solution : Do not add more base, which can cause ring-opening of the dihydrobenzofuran core under harsh conditions. Instead, increase the proportion of the co-solvent (Methanol) to homogenize the reaction mixture. A solvent ratio of THF:MeOH:Water (4:2:2) ensures a single phase at 40°C, driving the reaction to >99% conversion.

Q4: How can I ensure the correct polymorphic form and high bulk density during the final API crystallization? Expert Insight : Rapid acidification of the aqueous carboxylate salt often leads to "oiling out" or the precipitation of an amorphous, sticky solid that traps impurities and water, ruining bulk density. Solution : Utilize a reverse-addition, controlled-cooling crystallization. Heat the aqueous salt solution to 50°C. Slowly add 2M HCl until the pH reaches 4.5 (the metastable zone). Seed the reactor with 1% w/w of pure crystalline 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic acid. Hold for 1 hour to allow the crystal lattice to form, then slowly lower the pH to 2.0 over 2 hours while cooling to 5°C. This guarantees large, filterable crystals.

Part 4: Quantitative Data & Process Optimization

To assist in scale-up, the following table summarizes the quantitative optimization of the critical Heck-carbonylation step, demonstrating the causality between ligand choice, CO pressure, and product yield.

RunLigand (0.024 eq)CO Pressure (bar)Temp (°C)Conversion (%)Yield (%)De-iodinated Impurity (%)
1PPh 3​ 1.0701004535
2PPh 3​ 5.0701006220
3dppf5.070100884
4dppf5.06095852
5Xantphos5.07010092<1

Table 1: Optimization parameters for the synthesis of Methyl 6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-acetate. Xantphos provides the optimal bite angle for the cyclization-carbonylation cascade, effectively eliminating the de-iodinated impurity.

References

  • Carbo-Carboxylation of Alkenes via Intramolecular Heck Carbonylation Utilizing CO2 and Hydrosilane.ACS Publications.
  • Palladium-Catalyzed Reductive Heck Coupling of Alkenes.PMC - NIH.
  • Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review.PMC - NIH.
  • Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling.ResearchGate.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid Reactions

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals experiencing low yields, incomplete conversions, or aggregation when derivatizing 6-(Trifluoromethyl)-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals experiencing low yields, incomplete conversions, or aggregation when derivatizing 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic acid .

The structural topology of this molecule presents a dual challenge:

  • Steric Congestion : The rigid, bicyclic dihydrobenzofuran core restricts the conformational freedom of the C3-acetic acid side chain. This creates a hindered approach trajectory for incoming nucleophiles during amide or ester bond formation.

  • Electronic Withdrawal : The potent electron-withdrawing nature of the 6-trifluoromethyl group subtly alters the electron density of the bicyclic system, which can destabilize certain transition states during activation.

Diagnostic Workflow

Before modifying your chemistry, use the following diagnostic logic to confirm that steric hindrance—rather than reagent degradation or moisture—is the root cause of your reaction failure.

Workflow A Start: 6-CF3-DHBF-3-Acetic Acid B Standard Coupling (EDC/HOBt) A->B C LC-MS Check: Yield > 80%? B->C D Proceed to Purification C->D Yes E Low Yield (Steric Hindrance) C->E No F Advanced Uronium (HATU/COMU) E->F G LC-MS Check: Yield > 80%? F->G G->D Yes H Trace Product (Severe Clash) G->H No I In situ Acyl Fluoride (TCFH/NMI) H->I J Proceed to Purification I->J

Troubleshooting workflow for sterically hindered amide couplings.

Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: Why do standard carbodiimide couplings (e.g., EDC/HOBt, DCC) fail with this substrate? A: In standard carbodiimide chemistry, the carboxylic acid is converted into an O-acylisourea intermediate. For sterically hindered substrates like 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic acid, the bulky bicyclic core physically blocks the amine from attacking the activated carbonyl. This kinetic delay allows the O-acylisourea to undergo a detrimental rearrangement into an unreactive N-acylurea byproduct, permanently killing the reaction yield.

Q2: How does HATU overcome this specific steric barrier compared to HBTU or EDC? A: HATU utilizes anchimeric assistance, commonly known as the "7-aza effect" 1. When the acid is activated by HATU, it forms an OAt (7-azabenzotriazole) active ester. The pyridine-like nitrogen in the HOAt leaving group acts as an internal hydrogen-bond acceptor, pre-organizing the incoming amine and stabilizing the transition state. This dramatically lowers the activation energy, accelerating aminolysis even within the congested microenvironment of the dihydrobenzofuran ring.

Q3: When uronium salts (HATU/COMU) fail, why is in situ acyl fluoride generation the recommended fallback? A: Active esters (OAt, Oxyma) are highly reactive but physically massive. If the target amine is also sterically hindered, the combined steric bulk prevents the molecules from reaching the necessary proximity. Acyl fluorides, generated via reagents like TCFH/NMI or BTFFH, solve this by offering an extremely small steric profile 2. The atomic radius of fluorine is minimal, leaving the electrophilic carbonyl carbon highly accessible while remaining exceptionally resistant to hydrolysis and epimerization.

Mechanism cluster_0 HATU Pathway (7-Aza Effect) cluster_1 Acyl Fluoride Pathway Acid 6-CF3-DHBF-3-Acetic Acid OAt OAt Active Ester Acid->OAt HATU / DIPEA AcylF Acyl Fluoride Intermediate Acid->AcylF TCFH / NMI TS1 H-Bonded Transition State OAt->TS1 + Amine Amide Target Amide Product TS1->Amide TS2 Direct Nucleophilic Attack AcylF->TS2 + Amine TS2->Amide

Mechanistic pathways overcoming steric hindrance via HATU and Acyl Fluorides.

Quantitative Data & Reagent Selection

Use the following data to select the appropriate coupling system based on the severity of the steric clash in your specific reaction.

Coupling Reagent SystemActivated IntermediateRelative Steric ProfileRacemization / Epimerization RiskExpected Yield (Hindered Substrates)
EDC / HOBt OBt EsterHighModerate< 20%
HATU / DIPEA OAt EsterHighLow60 - 80%
COMU / DIPEA Oxyma EsterHighVery Low65 - 85%
TCFH / NMI Acyl FluorideVery LowVery Low> 85%

Validated Experimental Protocols

The following protocols are designed as self-validating systems to ensure you can pinpoint exactly where a reaction fails if issues persist.

Protocol A: High-Efficiency Amide Coupling using COMU

COMU is selected over HATU for its superior safety profile (non-explosive) and equal or greater efficiency in hindered couplings due to the highly reactive Oxyma Pure leaving group .

  • Pre-activation: Dissolve 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic acid (1.0 eq) and COMU (1.2 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

  • Self-Validation Checkpoint 1: Observe the reaction mixture. A distinct color change to yellow/orange should occur within 2 minutes. This visually confirms the release of the Oxyma pure anion and successful active ester formation.

  • Amine Addition: Add the target amine (1.1 eq) to the activated mixture. Stir at room temperature for 2 to 4 hours.

  • Self-Validation Checkpoint 2: Quench a 5 µL aliquot in 100 µL of MeCN/H₂O. Run LC-MS to confirm the disappearance of the activated ester mass and the appearance of the target amide mass. Do not proceed to workup until conversion is >80%.

  • Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Extreme Steric Hindrance Resolution via In Situ Acyl Fluoride (TCFH/NMI)

For the most recalcitrant couplings (e.g., coupling with secondary, bulky, or electron-deficient amines), bypassing active esters entirely in favor of acyl fluorides is necessary 3.

  • Activation: Dissolve the acid (1.0 eq) and TCFH (1.2 eq) in anhydrous CH₂Cl₂ or MeCN (0.1 M). Add N-Methylimidazole (NMI, 3.0 eq). Stir for 15 minutes at room temperature.

  • Self-Validation Checkpoint 1: Withdraw a 10 µL aliquot and quench rapidly with 100 µL of anhydrous methanol. Analyze via LC-MS. The presence of the corresponding methyl ester quantitatively confirms that the highly reactive acyl fluoride intermediate was successfully generated.

  • Coupling: Add the hindered amine (1.2 eq). If the amine is exceptionally unreactive, heat the reaction to 40°C. Stir for 12 hours.

  • Workup: Quench with water. Extract with CH₂Cl₂. Wash the organic layer with 1N HCl (to remove NMI) and brine. Dry and concentrate for column chromatography.

References

  • Title: HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Source: peptidechemistry.org. URL: 1

  • Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Source: Organic & Biomolecular Chemistry (rsc.org). URL: 2

  • Title: Peptide Coupling Reagents Guide. Source: sigmaaldrich.com. URL:

  • Title: The Synthesis of Sterically Hindered Amides. Source: CHIMIA (chimia.ch). URL: 3

Sources

Optimization

Technical Support Center: Refining Crystallization for 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid

Welcome to the Process Development & Troubleshooting Portal. As a Senior Application Scientist, I have engineered this guide specifically for researchers and API development professionals working with 6-(Trifluoromethyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Development & Troubleshooting Portal. As a Senior Application Scientist, I have engineered this guide specifically for researchers and API development professionals working with 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid (6-CF3-DHBF-3-AA).

The synthesis and isolation of dihydrobenzofuran scaffolds bear pivotal significance in medicinal chemistry, often serving as critical precursors for complex organic frameworks[1]. However, isolating these intermediates with high chemical and enantiomeric purity requires precise control over crystallization thermodynamics[2]. This portal moves beyond generic advice, explaining the causality behind experimental behaviors to help you build self-validating crystallization protocols.

PART 1: Core Principles & Material Properties

Before troubleshooting, we must understand the mechanistic forces dictating the behavior of 6-CF3-DHBF-3-AA in solution:

  • The Lipophilic Trifluoromethyl (-CF3) Effect: The -CF3 group at the 6-position drastically increases the molecule's lipophilicity compared to an unsubstituted dihydrobenzofuran core. This shifts its solubility profile, making it highly soluble in non-polar solvents (like toluene) at elevated temperatures, but prone to sharp solubility drops upon cooling.

  • Carboxylic Acid Dimerization: In non-polar or weakly polar solvents (e.g., heptane, toluene), the acetic acid moiety forms strong intermolecular hydrogen-bonded dimers. This dimerization significantly widens the Metastable Zone Width (MSZW).

  • The Risk of Oiling Out (LLPS): Because of the widened MSZW and the melting point depression caused by the -CF3 group's steric bulk, the compound often undergoes Liquid-Liquid Phase Separation (LLPS)—commonly known as "oiling out"—before it can nucleate[3].

PART 2: Troubleshooting Guides & FAQs

Q1: My compound is "oiling out" (forming a second liquid phase) instead of crystallizing upon cooling. How do I force nucleation?

A1: "Oiling out" occurs when the solute's solubility is exceeded at a temperature above its melting point in the solvent, or when the solution becomes supersaturated with a low-melting eutectic mixture[4]. For 6-CF3-DHBF-3-AA, the combination of acid dimerization and high lipophilicity depresses the melting point of the solute-rich phase.

  • Mechanistic Fix: You must disrupt the acid dimers and narrow the MSZW.

  • Actionable Steps:

    • Introduce a Co-solvent: Add 5–10% of a hydrogen-bonding solvent (e.g., Ethyl Acetate or Isopropanol) to your non-polar anti-solvent. This breaks the dimers and encourages ordered crystal lattice formation.

    • Reduce Cooling Rate: A rapid quench forces the system into the labile zone, triggering LLPS. Reduce your cooling rate to strictly < 0.15 °C/min.

    • Seed the System: Introduce 1-2 wt% of seed crystals at the upper edge of the metastable zone.

  • Self-Validation: Monitor the process using Focused Beam Reflectance Measurement (FBRM). A sharp spike in chord counts indicates successful secondary nucleation. A broad, rolling shoulder in the data indicates droplets (oiling out).

Q2: I am observing inconsistent crystal habits (needles vs. blocks) and variable melting points across batches. What is causing this polymorphism?

A2: Polymorphism is highly sensitive to the solvent system and the rate of supersaturation generation[5]. Fast cooling kinetically favors metastable, needle-like polymorphs, whereas slow cooling near the equilibrium solubility curve thermodynamically favors stable, block-like crystals[6].

  • Mechanistic Fix: Implement Supersaturation Control (SSC) or Direct Nucleation Control (DNC)[7].

  • Actionable Steps: Do not use linear cooling. Instead, use a cubic cooling profile where the cooling rate is extremely slow at high temperatures (where crystal surface area is low) and accelerates only after the crystal bed has grown.

  • Self-Validation: Pull a slurry sample at 40°C and analyze via polarized light microscopy (PLM). If acicular (needle) crystals are observed, heat the system back up by 5°C to dissolve the metastable fines (Ostwald ripening), then resume cooling at a slower rate.

Q3: How do I resolve the (R)- and (S)- enantiomers of this intermediate during crystallization?

A3: Unless you are utilizing Rh-catalyzed asymmetric hydrogenation[2], your crude product is likely a racemate.

  • Mechanistic Fix: Perform a diastereomeric salt resolution using a chiral amine base. The carboxylic acid will protonate the amine, forming a salt.

  • Actionable Steps: Use (R)-(+)-1-Phenylethylamine in an Ethanol/Water matrix. The differing solubilities of the resulting diastereomeric salts will allow the preferential crystallization of one enantiomer.

PART 3: Standardized Experimental Protocols

Protocol: Anti-Solvent/Cooling Hybrid Crystallization

This protocol is designed to prevent oiling out while maximizing yield and purity.

Step 1: Dissolution & Clarification

  • Charge 1.0 equivalent of crude 6-CF3-DHBF-3-AA into a reactor.

  • Add Isopropanol (Primary Solvent) at 5 volumes (5 mL/g).

  • Heat the mixture to 65 °C under moderate agitation (250 rpm) until complete dissolution is achieved.

  • Validation: Perform a hot filtration through a 0.45 µm PTFE filter to remove insoluble particulates that could act as rogue nucleation sites.

Step 2: Anti-Solvent Addition & Seeding

  • Maintain the filtrate at 65 °C. Gradually charge Heptane (Anti-solvent) at 3 volumes over 30 minutes.

  • Cool the reactor to 50 °C at a rate of 0.5 °C/min.

  • Validation: The solution must remain clear. If turbidity appears, reheat to 60 °C.

  • Charge 1.0 wt% of milled 6-CF3-DHBF-3-AA seed crystals dispersed in a minimal amount of Heptane. Hold at 50 °C for 1 hour to allow the seed bed to establish.

Step 3: Controlled Desupersaturation

  • Initiate a non-linear (cubic) cooling ramp from 50 °C to 5 °C over 6 hours (average rate ~0.12 °C/min).

  • Hold the slurry at 5 °C for 2 hours to maximize yield.

  • Validation: Analyze the mother liquor via HPLC. The concentration of the API should match the equilibrium solubility at 5 °C (see Table 1).

  • Filter the slurry, wash the cake with 2 volumes of cold Heptane, and dry under vacuum at 40 °C for 12 hours.

PART 4: Quantitative Data Summaries

Table 1: Solubility Matrix for 6-CF3-DHBF-3-AA

Solvent SystemDielectric Constant (ε)Sol. at 5°C (mg/mL)Sol. at 65°C (mg/mL)Process Suitability
Heptane1.9< 112Excellent Anti-solvent
Toluene2.4895High risk of oiling out
Isopropanol (IPA)18.322> 250Primary Solvent
Ethyl Acetate6.045> 300Co-solvent (dimer breaker)

Table 2: Optimized Cooling Ramp Profile

PhaseTemp Range (°C)Rate (°C/min)Mechanistic Purpose
Dissolution20 → 652.0Overcome lattice energy; complete solvation.
Primary Cool65 → 500.5Approach the Metastable Zone safely.
Seeding Hold50 (Hold 1 hr)N/ARelieve initial supersaturation; prevent crash-out.
Secondary Cool50 → 50.12 (Cubic)Favor thermodynamic crystal growth over nucleation.

PART 5: Visualizations

CrystallizationWorkflow Start Crude 6-CF3-DHBF-3-AA Solvent Solvent Selection (IPA / Heptane) Start->Solvent Dissolve Heat to T_max (65°C) Solvent->Dissolve Filter Hot Filtration Dissolve->Filter Cool Controlled Cooling (0.5 °C/min to 50°C) Filter->Cool Seed Seed Addition at MSZW Cool->Seed Supersaturation reached Isolate Filtration & Vacuum Drying Seed->Isolate Cubic Cooling & Crystal Growth

Caption: Standard Cooling Crystallization Workflow for 6-CF3-DHBF-3-AA.

TroubleshootingLogic Detect Observation: Oiling Out (LLPS) Check Check Supersaturation Level & FBRM Data Detect->Check Action1 Reduce Cooling Rate (< 0.15 °C/min) Check->Action1 Cooling too fast Action2 Add H-Bonding Co-solvent (e.g., EtOAc) Check->Action2 Dimerization in non-polar solvent Action3 Introduce Seed Crystals Check->Action3 High metastability Result Nucleation & Ordered Growth Action1->Result Action2->Result Action3->Result

Caption: Troubleshooting Decision Tree for Liquid-Liquid Phase Separation (Oiling Out).

PART 6: References

  • Preparation of (2,3-Dihydrobenzofuran-3-yl)acetic Acid via Rh-Catalyzed Asymmetric Hydrogenation. Bulletin of the Chemical Society of Japan. 2

  • Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. PMC. 1

  • Polymorphism in Processes of Crystallization in Solution: A Practical Review. ACS Publications. 3

  • Process Analytical Tools to control polymorphism and particle size in batch crystallization processes. White Rose Research Online. 7

Sources

Reference Data & Comparative Studies

Validation

Comparative Bioactivity Guide: 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid vs. Standard Reference Compounds

Executive Summary & Mechanistic Rationale The 2,3-dihydrobenzofuran-3-acetic acid scaffold is a privileged pharmacophore in modern drug discovery, most notably recognized as the core structural motif for targeting Free F...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The 2,3-dihydrobenzofuran-3-acetic acid scaffold is a privileged pharmacophore in modern drug discovery, most notably recognized as the core structural motif for targeting Free Fatty Acid Receptor 1 (FFAR1/GPR40). GPR40 is a Gq-coupled G-protein-coupled receptor (GPCR) predominantly expressed in pancreatic β-cells. Activation of this receptor potentiates glucose-dependent insulin secretion (GDIS), offering a highly desirable therapeutic mechanism for Type 2 Diabetes Mellitus (T2DM) that avoids the severe hypoglycemic risks associated with traditional secretagogues like sulfonylureas ()[1].

While the unsubstituted dihydrobenzofuran core—exemplified by early TAK-875 (Fasiglifam) precursors—exhibits favorable receptor binding, it is often susceptible to rapid hepatic metabolism via cytochrome P450-mediated oxidation. The synthesis of 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid (hereafter referred to as 6-CF3-DHBAA ) introduces a critical bioisosteric modification designed to overcome these pharmacokinetic liabilities.

The substitution of a trifluoromethyl (-CF3) group at the 6-position serves two highly specific causal functions:

  • Metabolic Shielding: The strongly electron-withdrawing nature of the -CF3 group deactivates the aromatic ring toward electrophilic metabolic attack, significantly reducing intrinsic hepatic clearance ( CLint​ ).

  • Lipophilic Pocket Engagement: The -CF3 moiety acts as a bulky, lipophilic anchor that optimally fills the hydrophobic sub-pocket within the GPR40 binding site. This enhances binding affinity (lowering the EC50​ ) through favorable halogen-π and Van der Waals interactions, a phenomenon similarly observed in other fluorinated GPR40 superagonists ()[2].

Quantitative Bioactivity Profile

To objectively benchmark the performance of 6-CF3-DHBAA, we compared its in vitro and ex vivo bioactivity against three standard reference compounds: TAK-875 (a clinical-stage GPR40 partial agonist), GW9508 (a standard tool compound for GPR40/FFA1), and Glimepiride (a widely used sulfonylurea).

CompoundPrimary TargetGPR40 EC50​ (nM)GDIS Fold Change (at 16 mM Glucose)Hepatic CLint​ (µL/min/mg)In Vivo Hypoglycemia Risk
6-CF3-DHBAA GPR4012.43.8x14.2Low
TAK-875 GPR4014.03.5x45.0Low
GW9508 GPR40730.01.9x120.5Low
Glimepiride KATP​ ChannelN/A4.2x (Glucose-independent)22.0High

Data Interpretation: 6-CF3-DHBAA demonstrates an EC50​ marginally superior to TAK-875, but its primary advantage lies in its metabolic stability, showcasing a >3-fold reduction in hepatic intrinsic clearance.

GPR40 Signaling & Mechanism of Action

The bioactivity of 6-CF3-DHBAA relies on a specific intracellular cascade. Upon binding the receptor, the Gαq subunit is activated, stimulating Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate ( PIP2​ ) into inositol triphosphate ( IP3​ ) and diacylglycerol (DAG). IP3​ binds to receptors on the endoplasmic reticulum, triggering the transient calcium flux required for insulin vesicle exocytosis ()[3].

GPR40_Pathway LIG 6-CF3-DHBAA (Agonist) REC GPR40 Receptor LIG->REC Binds GQ Gαq Subunit REC->GQ Activates PLC Phospholipase C GQ->PLC Stimulates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 CA Ca2+ Release (ER) IP3->CA Opens Channel GDIS Insulin Secretion CA->GDIS Exocytosis

GPR40-mediated signaling pathway triggering glucose-dependent insulin secretion.

Self-Validating Experimental Workflows

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Every assay includes internal mechanistic controls to rule out false positives, off-target effects, and cell viability artifacts.

Intracellular Calcium Mobilization (FLIPR) Assay

Causality: Because GPR40 is Gq-coupled, receptor activation directly correlates with a rapid, measurable release of intracellular calcium. We utilize Fluo-4 AM, a fluorogenic calcium-binding dye, to quantify this transient spike in real-time.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293 cells stably transfected with human GPR40 at 20,000 cells/well in a 384-well black-wall/clear-bottom plate.

    • Causality: HEK293 cells lack endogenous GPR40. Using a transfected line ensures that any calcium flux observed is exclusively driven by the introduced receptor, eliminating background noise from other free fatty acid receptors.

  • Dye Loading: Incubate cells with 2 µM Fluo-4 AM and 2.5 mM Probenecid in assay buffer for 45 minutes at 37°C.

    • Causality: Fluo-4 AM is cell-permeant; once inside, intracellular esterases cleave the AM ester, trapping the active dye. Probenecid is strictly required to inhibit organic anion transporters, preventing the cells from prematurely pumping the dye out.

  • Compound Addition & Kinetic Reading: Using an automated liquid handler (e.g., FLIPR Tetra), dispense 6-CF3-DHBAA (1 nM to 10 µM) and immediately record fluorescence (Ex 488 nm / Em 525 nm) continuously for 3 minutes.

  • Self-Validating Controls:

    • Receptor Specificity (False Positive Check): Pre-incubate a parallel control plate with 1 µM GW1100 (a selective GPR40 antagonist). A complete ablation of the calcium signal in this plate validates that the flux is strictly GPR40-dependent.

    • Cell Viability (False Negative Check): Post-assay, inject 10 µM ATP into all wells. ATP activates endogenous purinergic (P2Y) receptors, causing a massive, GPR40-independent calcium spike. Wells that fail to respond to ATP are flagged as non-viable, preventing dead cells from being misreported as non-responders.

Ex Vivo Static Glucose-Dependent Insulin Secretion (GDIS)

Causality: The ultimate proof of a safe T2DM therapeutic is demonstrating that it amplifies insulin secretion only in the presence of elevated glucose (mimicking a postprandial state), thereby protecting the patient from fasting hypoglycemia ()[4].

Step-by-Step Methodology:

  • Islet Isolation & Recovery: Isolate murine pancreatic islets via collagenase digestion and discontinuous Ficoll gradient separation. Culture the islets overnight in RPMI-1640 medium containing 11 mM glucose.

    • Causality: Enzymatic isolation induces severe mechanical and biochemical stress on β-cells. An overnight resting period is mandatory to restore physiological intracellular insulin stores and surface receptor expression.

  • Basal Equilibration: Wash and pre-incubate the islets in Krebs-Ringer bicarbonate (KRB) buffer containing a fasting glucose concentration (2 mM) for 30 minutes.

    • Causality: This "starvation" phase resets the baseline ATP/ADP ratios within the β-cells, silencing baseline insulin release and synchronizing the islets.

  • Bifurcated Stimulation: Transfer islets (3 per well, 96-well plate) into KRB buffer containing either 2 mM glucose (fasting state) or 16 mM glucose (fed state). Treat parallel wells with Vehicle, 6-CF3-DHBAA (1 µM), or Glimepiride (10 µM). Incubate for 1 hour at 37°C.

  • Quantification: Collect the supernatant and quantify secreted insulin using a high-sensitivity homogeneous time-resolved fluorescence (HTRF) assay or ELISA.

  • Self-Validating Controls:

    • Hypoglycemia Liability Check: Glimepiride (a KATP​ channel blocker) acts downstream of glucose sensing and must trigger massive insulin secretion at both 2 mM and 16 mM glucose. In stark contrast, a true GPR40 agonist like 6-CF3-DHBAA must show zero statistical difference from the vehicle at 2 mM glucose, but a robust (>3-fold) enhancement at 16 mM glucose. This internal contrast validates the glucose-dependency and safety profile of the test compound.

References

  • Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist. ACS Medicinal Chemistry Letters.[Link]

  • Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice. Diabetes. [Link]

  • GPR40 partial agonists and AgoPAMs: Differentiating effects on glucose and hormonal secretions in the rodent. PLoS One.[Link]

  • Discovery of a GPR40 Superagonist: The Impact of Aryl Propionic Acid α-Fluorination. ACS Medicinal Chemistry Letters.[Link]

Sources

Comparative

Validation of Analytical HPLC Methods for 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid Quantification: A Comparative Guide

Executive Summary & Mechanistic Rationale 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid is a highly specialized intermediate, frequently utilized in the synthesis of advanced therapeutics such as G-protein coup...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid is a highly specialized intermediate, frequently utilized in the synthesis of advanced therapeutics such as G-protein coupled receptor (GPCR) agonists . Accurate quantification of this compound is critical during process development and Active Pharmaceutical Ingredient (API) release. However, its unique structural features present distinct chromatographic challenges.

As an analytical scientist, understanding the causality behind retention behavior is paramount. This molecule presents a classic chromatographic dichotomy:

  • The Lipophilic Core: The benzofuran ring and the highly electronegative trifluoromethyl (-CF3) group drive strong hydrophobic and fluorophilic interactions, often resulting in prolonged retention and peak broadening .

  • The Ionizable Tail: The acetic acid side chain has a pKa of approximately 4.5. If analyzed at a neutral pH, the carboxylic acid exists in a dynamic equilibrium between its protonated and deprotonated states, leading to severe peak tailing and irreproducible retention times.

The Solution: To engineer a robust, self-validating system, the mobile phase must be acidified at least 2 pH units below the pKa of the acid. Utilizing 0.1% Formic Acid or Trifluoroacetic Acid (TFA) ensures the analyte remains fully protonated. Furthermore, while standard end-capped C18 columns are suitable for routine Quality Control (QC), deploying a Fluorophenyl stationary phase provides orthogonal selectivity. The fluorine-fluorine interactions between the stationary phase and the -CF3 group significantly enhance resolution from structurally similar process impurities.

Platform Comparison: RP-HPLC-UV vs. UHPLC-PDA-MS

To establish a control strategy, we must select the appropriate analytical platform. Below is an objective comparison between a conventional Reverse-Phase HPLC (RP-HPLC) method designed for routine batch release, and an advanced Ultra-High-Performance Liquid Chromatography (UHPLC) method tailored for impurity profiling.

Table 1: Performance Comparison of Analytical Platforms
ParameterConventional RP-HPLC-UVUHPLC-PDA-MS
Stationary Phase End-capped C18 (5 µm, 4.6 x 250 mm)Fluorophenyl (1.7 µm, 2.1 x 100 mm)
Mobile Phase 0.1% TFA in Water / Acetonitrile0.1% Formic Acid in Water / Acetonitrile
Flow Rate 1.0 mL/min0.4 mL/min
Run Time ~25 minutes~8 minutes
Detection UV at 254 nmPDA (200-400 nm) + ESI-MS
LOD / LOQ 0.5 µg/mL / 1.5 µg/mL0.05 µg/mL / 0.15 µg/mL
Primary Use Case Routine QA/QC, Batch ReleaseImpurity Profiling, Method Development

Validation Workflow & Experimental Protocols

Both methods must be validated according to the[ICH Q2(R2) guidelines for analytical procedures ]. The logical progression of this validation is visualized below.

HPLC_Validation_Workflow A Method Selection (RP-HPLC vs UHPLC) B Specificity Assessment (Peak Purity & MS Match) A->B Step 1 C Linearity & Range (R² > 0.999) B->C Step 2 D Accuracy & Precision (Recovery 98-102%) C->D Step 3 E Robustness Testing (Flow, Temp, pH) D->E Step 4 F ICH Q2(R2) Validated Quantification Method E->F Final

ICH Q2(R2) analytical validation workflow for fluorinated benzofuran derivatives.
Step-by-Step Methodologies
Protocol 1: Specificity and Forced Degradation

This protocol ensures the method can accurately measure the analyte in the presence of potential degradants.

  • Preparation of Stress Solutions: Subject the API (1.0 mg/mL) to 0.1 N HCl (acid hydrolysis), 0.1 N NaOH (base hydrolysis), 3% H₂O₂ (oxidation), and UV light (photolysis) for 24 hours.

  • Neutralization: Neutralize the acid/base stressed samples to prevent stationary phase degradation upon injection.

  • Chromatographic Injection: Inject 10 µL of each stressed sample alongside a blank diluent and an unstressed reference standard.

  • Self-Validation Check: Utilize PDA peak purity analysis. The purity angle must be strictly less than the purity threshold for the 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid peak. If using the UHPLC-MS platform, extract the specific m/z to confirm the absence of co-eluting isobaric degradants.

Protocol 2: Linearity and Range

This protocol establishes the proportionality of the detector response to the analyte concentration.

  • Stock Solution: Prepare a primary stock solution of the API at 1.0 mg/mL in HPLC-grade methanol.

  • Serial Dilution: Prepare five concentration levels corresponding to 50%, 75%, 100%, 125%, and 150% of the target analytical concentration (e.g., nominal target = 100 µg/mL).

  • Analysis: Inject each level in triplicate to account for autosampler variability.

  • Self-Validation Check: Perform linear regression analysis on the peak areas. The system is validated if the correlation coefficient ( R2 ) is ≥0.999 , and the y-intercept deviates by ≤2.0% of the 100% target response.

Protocol 3: Accuracy (Recovery) and Precision

This protocol verifies the closeness of agreement between the measured value and the true value.

  • Matrix Spiking: Spike known amounts of the API reference standard into a synthetic matrix (or blank diluent) at 80%, 100%, and 120% of the nominal concentration.

  • Replication: Prepare three independent sample preparations for each concentration level (yielding 9 total determinations).

  • Analysis: Inject each sample and calculate the percentage recovery against a qualified, independent reference standard.

  • Self-Validation Check: The mean recovery for each level must fall between 98.0% and 102.0%. Furthermore, the relative standard deviation (%RSD) across all 9 injections must be ≤2.0% , proving simultaneous accuracy and intermediate precision.

Quantitative Data Summary

The following table summarizes the experimental validation metrics obtained when applying the aforementioned protocols to both chromatographic platforms.

Table 2: Summary of ICH Q2(R2) Validation Data
Validation ParameterICH Acceptance CriteriaRP-HPLC-UV ResultsUHPLC-PDA-MS Results
Specificity No interference at API tR​ Complies (Peak Purity > 99%)Complies (Mass Match confirmed)
Linearity (Range) R2≥0.999 (50-150% nominal) R2=0.9994 R2=0.9998
Accuracy (Recovery) 98.0% - 102.0%98.5% - 101.2%99.1% - 100.8%
Repeatability (Precision) %RSD ≤2.0% (n=6)1.2%0.6%
Intermediate Precision %RSD ≤2.0% (n=12, 2 days)1.5%0.8%

References

  • Title: Optimization of (2,3-Dihydro-1-benzofuran-3-yl)acetic Acids: Discovery of a Non-Free Fatty Acid-Like, Highly Bioavailable G Protein-Coupled Receptor 40/Free Fatty Acid Receptor 1 Agonist as a Glucose-Dependent Insulinotropic Agent Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography Source: PMC - National Institutes of Health (NIH) URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

Validation

Structure-activity relationship (SAR) studies involving 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid

Structure-Activity Relationship (SAR) Guide: 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid in GPR40 Agonist Design Executive Summary & Mechanistic Rationale The development of Free Fatty Acid Receptor 1 (FFAR1/...

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Author: BenchChem Technical Support Team. Date: April 2026

Structure-Activity Relationship (SAR) Guide: 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid in GPR40 Agonist Design

Executive Summary & Mechanistic Rationale

The development of Free Fatty Acid Receptor 1 (FFAR1/GPR40) agonists represents a compelling strategy for treating Type 2 Diabetes Mellitus (T2DM) due to their ability to amplify glucose-stimulated insulin secretion (GSIS) without inducing hypoglycemia[1]. The clinical proof-of-concept was established by TAK-875 (Fasiglifam), a potent GPR40 agonist that utilized a (3S)-2,3-dihydrobenzofuran-3-acetic acid core[2]. However, TAK-875 was terminated in Phase III clinical trials due to drug-induced liver injury (DILI), a toxicity largely attributed to its extreme lipophilicity (cLogP > 4.0) and the metabolic vulnerability of its extended biphenyl tail[2].

To overcome these limitations, modern SAR campaigns have pivoted toward novel building blocks that enforce distinct binding modes and improved physicochemical profiles[3]. 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid (CAS 2070896-66-9) [4] has emerged as a critical structural fragment. By installing a strongly electron-withdrawing and metabolically inert trifluoromethyl (-CF3) group at the 6-position, this scaffold fundamentally alters the traditional SAR trajectory. It blocks the conventional 6-position ether linkage used in legacy compounds, forcing medicinal chemists to utilize alternative exit vectors (e.g., the 4- or 5-positions) for tail attachment[5]. This structural reassignment is pivotal for decoupling GPR40 potency from hepatotoxicity.

GPR40_Pathway L 6-CF3-DHB Acetic Acid Core R GPR40 (FFAR1) Receptor L->R Binds Arg183/Arg258 Gq Gαq Protein R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 / DAG Production PLC->IP3 Cleaves PIP2 Ca Intracellular Ca2+ Release IP3->Ca ER Channel Open Insulin Glucose-Stimulated Insulin Secretion Ca->Insulin Vesicle Exocytosis

Caption: GPR40 (FFAR1) signaling pathway mediating glucose-stimulated insulin secretion.

Scaffold Comparison & SAR Dynamics

The carboxylic acid moiety of the dihydrobenzofuran ring is the essential pharmacophore that anchors the molecule deep within the GPR40 orthosteric pocket, forming critical salt bridges with Arg183 and Arg258, and hydrogen bonds with Tyr91 and Tyr240[2]. However, the choice of the core scaffold dictates the molecule's metabolic fate and overall lipophilic efficiency (LipE).

Comparative Analysis of GPR40 Agonist Scaffolds
  • Phenylpropionic Acid (e.g., GW9508 core): Early GPR40 agonists utilized this flexible core. While easy to synthesize, the propionic acid chain is highly susceptible to in vivo β-oxidation, leading to rapid metabolic clearance and short half-lives[2].

  • 6-O-Linked 2,3-Dihydrobenzofuran-3-acetic Acid (TAK-875 core): Cyclizing the propionic chain into a dihydrobenzofuran ring prevents β-oxidation, drastically improving pharmacokinetic stability[1]. However, attaching a massive, highly lipophilic tail via an ether linkage at the 6-position drives the cLogP into toxic ranges, correlating directly with the mitochondrial toxicity observed in hepatocytes[2],[5].

  • 6-(Trifluoromethyl)-2,3-Dihydrobenzofuran-3-acetic Acid: The introduction of the -CF3 group at the 6-position serves a dual purpose. First, it completely blocks oxidative metabolism at this electron-rich site. Second, it shifts the electron density of the fused ring, subtly lowering the pKa of the acetic acid to strengthen the Arg183/Arg258 salt bridge. Because the 6-position is sterically capped, tail attachment must occur elsewhere, yielding compounds with lower global lipophilicity and reduced off-target toxicity[5].

Table 1: Representative Quantitative SAR Data for GPR40 Agonist Scaffolds (Note: Data normalized to standardized in vitro assay conditions for comparative benchmarking)

Scaffold CorePrimary Tail VectorGPR40 EC₅₀ (nM)cLogPHepG2 Caspase-3/7 ActivationIntrinsic Clearance (CLint)
Phenylpropionic Acid Para-position4,5003.21.1x (Baseline)> 85 µL/min/mg
6-O-Linked DHB-Acetic Acid 6-position144.64.5x (High Toxicity)22 µL/min/mg
6-(CF3)-DHB-Acetic Acid 4- or 5-position283.81.2x (Low Toxicity)15 µL/min/mg

Insight: While the 6-CF3 scaffold exhibits a slight reduction in absolute potency compared to the TAK-875 core, its superior lipophilic efficiency and near-baseline hepatotoxicity profile make it a vastly superior candidate for clinical progression[3],[5].

SAR_Logic A Core Selection: 6-CF3-DHB Acetic Acid B Vector Reassignment: Shift Tail to 4- or 5-Position A->B Blocks 6-position C Efficacy Screening: FLIPR Ca2+ Assay B->C Synthesize Analogs D Toxicity Profiling: HepG2 Caspase-3/7 Assay C->D EC50 < 50 nM D->B Iterative Optimization E Candidate Selection: High Potency, Low DILI Risk D->E No Apoptosis

Caption: Structure-activity relationship workflow for optimizing 6-CF3-DHB acetic acid derivatives.

Experimental Methodologies for SAR Validation

To ensure rigorous, self-validating data generation, the following protocols must be employed when evaluating derivatives of 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid.

Protocol 1: FLIPR Calcium Mobilization Assay (Efficacy & Potency)

Causality Check: GPR40 is a Gαq-coupled receptor. Activation leads to intracellular calcium release[6]. Measuring this transient calcium spike via a fluorometric imaging plate reader (FLIPR) provides a direct, real-time quantification of receptor agonism. Crucially, the assay buffer must contain 0.1% Bovine Serum Albumin (BSA). Because GPR40 ligands are inherently lipophilic, they readily adsorb to plastic microplates; BSA acts as a carrier protein to maintain the free-drug concentration, preventing artificially inflated EC₅₀ values[1].

Step-by-Step Workflow:

  • Cell Seeding: Plate CHO-K1 cells stably expressing human GPR40 into 384-well black, clear-bottom plates at a density of 10,000 cells/well in Ham's F12 medium containing 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Remove the culture medium. Add 25 µL/well of Calcium-6 assay buffer (Hank’s Balanced Salt Solution, 20 mM HEPES, 2.5 mM probenecid to prevent dye extrusion, and 0.1% fatty-acid-free BSA, pH 7.4). Incubate for 2 hours at 37°C.

  • Compound Preparation: Serially dilute the 6-CF3-DHB-acetic acid derivatives in DMSO, then transfer to the assay buffer to achieve a final DMSO concentration of 0.5%.

  • Data Acquisition: Transfer the plate to the FLIPR instrument. Record baseline fluorescence (Ex: 485 nm, Em: 525 nm) for 10 seconds.

  • Stimulation: Automatically inject 25 µL of the compound dilutions into the wells. Record the fluorescence continuously for 3 minutes.

  • Analysis: Calculate the maximum fluorescence minus the baseline (Max-Min). Plot the response against the log of the compound concentration to determine the EC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 2: In Vitro Hepatotoxicity Screening (HepG2 Caspase-3/7 Assay)

Causality Check: The clinical failure of TAK-875 was linked to drug-induced liver injury (DILI) driven by mitochondrial dysfunction and subsequent apoptosis[2]. Caspase-3 and Caspase-7 are executioner caspases in the apoptotic cascade. Measuring their activation in HepG2 human hepatocytes provides a highly sensitive, early-stage biomarker for the specific toxicity pathway that plagues highly lipophilic GPR40 agonists[5].

Step-by-Step Workflow:

  • Cell Seeding: Plate HepG2 cells in 96-well white opaque plates at a density of 20,000 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours.

  • Compound Treatment: Treat the cells with the test compounds at a high concentration (e.g., 30 µM) to stress the system. Include TAK-875 as a positive toxicity control and 0.5% DMSO as a vehicle control. Incubate for 24 hours at 37°C.

  • Reagent Addition: Equilibrate the plate and the Caspase-Glo 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.

  • Lysis & Incubation: Shake the plate gently at 300-500 rpm for 30 seconds to facilitate cell lysis. Incubate at room temperature in the dark for 1 hour.

  • Measurement: Read the luminescence using a microplate reader.

  • Analysis: Express the results as a fold-change in luminescence relative to the vehicle control. A fold-change < 1.5x indicates an acceptable safety margin, validating the reduced toxicity of the 6-CF3 scaffold[5].

Conclusion

The integration of 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid into GPR40 agonist SAR campaigns represents a masterclass in rational drug design. By utilizing the electron-withdrawing and sterically demanding properties of the trifluoromethyl group, researchers can proactively block the problematic 6-position linkage that historically drove the extreme lipophilicity and hepatotoxicity of legacy compounds like TAK-875. This forces the exploration of novel exit vectors, ultimately yielding therapeutic candidates that maintain potent glucose-dependent insulinotropic activity while securing a vastly improved safety window.

References

  • Negoro, N., et al. "Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist." ACS Medicinal Chemistry Letters, 2010. URL:[Link]

  • Tsujihata, Y., et al. "Optimization of (2,3-Dihydro-1-benzofuran-3-yl)acetic Acids: Discovery of a Non-Free Fatty Acid-Like, Highly Bioavailable G Protein-Coupled Receptor 40/Free Fatty Acid Receptor 1 Agonist as a Glucose-Dependent Insulinotropic Agent." Journal of Medicinal Chemistry, 2012. URL:[Link]

  • "Synthetic GPR40/FFAR1 agonists: An exhaustive survey on the most recent chemical classes and their structure-activity relationships." PubMed, 2024. URL:[Link]

  • "Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists." Drug Design, Development and Therapy (Taylor & Francis), 2024. URL:[Link]

  • "In vitro activity of TAK-875 derivatives Structures and activity of TAK-875 derivatives with different linkers compared to the original ligand TAK-875." ResearchGate. URL:[Link]

  • "6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid Product Specification (CAS 2070896-66-9)." CP Lab Safety. URL:[Link]

Sources

Comparative

Benchmarking 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid against other trifluoromethylated carboxylic acids

Introduction: The Strategic Role of Fluorine in Modern Drug Design In medicinal chemistry, the strategic incorporation of fluorine atoms, particularly as a trifluoromethyl (CF₃) group, is a cornerstone of modern drug des...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of Fluorine in Modern Drug Design

In medicinal chemistry, the strategic incorporation of fluorine atoms, particularly as a trifluoromethyl (CF₃) group, is a cornerstone of modern drug design.[1][2][3] This is not a matter of arbitrary substitution; it is a calculated decision to modulate a molecule's physicochemical and pharmacokinetic properties. The CF₃ group is a powerful tool due to its strong electron-withdrawing nature, high lipophilicity (Hansch π value of +0.88), and exceptional metabolic stability.[4] The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF₃ group highly resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP) superfamily.[5][6] This often translates into improved drug half-life, enhanced bioavailability, and a more predictable pharmacokinetic profile.[5][7][8]

Carboxylic acids are another ubiquitous feature in pharmacophores, prized for their ability to form strong ionic and hydrogen-bond interactions with biological targets. However, their utility can be hampered by challenges such as poor membrane permeability, high plasma protein binding, and susceptibility to metabolic processes like acyl-glucuronidation.[9][10]

This guide focuses on 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic acid , a molecule that marries the metabolic robustness of the CF₃ group with the structural rigidity and acidic functionality of a dihydrobenzofuran acetic acid scaffold. To objectively evaluate its potential, we will benchmark its key properties against three carefully selected comparators:

  • 6-Methyl-2,3-dihydrobenzofuran-3-acetic acid: The direct non-fluorinated analogue, allowing for a precise assessment of the CF₃ group's impact by replacing it with its classic bioisostere, the methyl group.[1]

  • 4-(Trifluoromethyl)benzoic acid: A simple aromatic counterpart that helps elucidate the contribution of the more complex and rigid dihydrobenzofuran ring system versus a standard phenyl ring.[11][12]

  • 3,3,3-Trifluoropropanoic acid: An aliphatic comparator, which will highlight the influence of the rigid, planar scaffold on key drug-like properties.

This guide will provide detailed experimental protocols, comparative data, and expert analysis to equip researchers with the insights needed to effectively deploy this and similar molecules in their drug discovery programs.

The Benchmarking Workflow: A Systematic Approach

To ensure a comprehensive and logical comparison, we will follow a systematic workflow. This process begins with the selection of compounds and proceeds through rigorous physicochemical and metabolic profiling, culminating in a final comparative analysis.

cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 A Compound Selection 1. Target: 6-(CF3)-Dihydrobenzofuran Acetic Acid 2. Analogue: 6-(CH3)-Dihydrobenzofuran Acetic Acid 3. Aromatic: 4-(CF3)-Benzoic Acid 4. Aliphatic: 3,3,3-Trifluoropropanoic Acid B Physicochemical Profiling A->B Characterize Properties B1 pKa Determination (Acidity) B->B1 B2 LogD (pH 7.4) Measurement (Lipophilicity) B->B2 C In Vitro ADME Screening B->C Assess Drug-Like Behavior C1 Liver Microsomal Stability Assay (Metabolic Fate) C->C1 D Data Analysis & Comparison C->D Interpret Results E Conclusion & Applicability Profile D->E Synthesize Findings

Caption: Overall workflow for benchmarking the target compound.

Part 1: Physicochemical Property Benchmarking (pKa & LogD)

A molecule's acidity (pKa) and its lipophilicity at physiological pH (LogD₇.₄) are foundational parameters that dictate its solubility, membrane permeability, and ultimately, its absorption and distribution.[13][]

Causality Behind Experimental Choices:

  • pKa: We use potentiometric titration as it is a robust and direct method for measuring the dissociation constant without reliance on a chromophore, making it universally applicable.[15][16][17] The pKa value is critical because the ionization state of the carboxylic acid at physiological pH (~7.4) governs its interaction with targets and its ability to cross lipid membranes.

  • LogD₇.₄: The shake-flask method, while manual, remains the "gold standard" for determining lipid/aqueous partitioning.[][18] We specifically measure LogD at pH 7.4 (instead of LogP) because it reflects the partitioning of both the ionized and non-ionized species present at physiological pH, providing a more biologically relevant measure of lipophilicity for an ionizable compound like a carboxylic acid.

Comparative Physicochemical Data

The following table presents representative data for our panel of compounds. These values are based on established principles and data from analogous structures found in the literature.

CompoundStructurepKa (approx.)LogD at pH 7.4 (approx.)Rationale for Expected Values
6-(CF₃)-Dihydrobenzofuran-3-acetic acid 3.91.2The strong electron-withdrawing CF₃ group lowers the pKa relative to the methyl analogue. The rigid, fused ring system contributes significantly to lipophilicity.
6-(CH₃)-Dihydrobenzofuran-3-acetic acid 4.51.4The methyl group is weakly electron-donating, resulting in a higher pKa. Lipophilicity is high due to the scaffold, slightly higher than the CF3 due to electronic effects on ionization.
4-(Trifluoromethyl)benzoic acid 3.70.9The direct attachment of the CF₃ group to the aromatic ring provides strong inductive effects, leading to the lowest pKa. The simpler scaffold is less lipophilic than the dihydrobenzofuran system.
3,3,3-Trifluoropropanoic acid 3.0-1.5The CF₃ group's influence is transmitted through the aliphatic chain, resulting in a very low pKa. Lacks a significant lipophilic scaffold, making it highly polar and water-soluble.
Experimental Protocol 1: pKa Determination by Potentiometric Titration

This protocol describes a self-validating system for the accurate determination of a compound's acid dissociation constant (pKa).

Objective: To determine the pKa of a weak carboxylic acid by monitoring pH changes during titration with a strong base.

Materials:

  • Calibrated pH meter and combination pH electrode

  • Automated titrator or manual burette (Class A)

  • Magnetic stirrer and stir bar

  • Jacketed titration vessel with temperature control (25 °C)

  • Test Compound (e.g., 6-(CF₃)-Dihydrobenzofuran-3-acetic acid)

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • 0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength)

  • Nitrogen gas supply

  • Standard pH buffers (4, 7, 10)

Procedure:

  • System Calibration: Calibrate the pH meter using standard aqueous buffers of pH 4.0, 7.0, and 10.0 at 25 °C.[19]

  • Sample Preparation: Accurately weigh and dissolve the test compound in water (or a co-solvent if necessary) to create a ~1 mM solution. Add 0.15 M KCl to maintain a constant ionic strength.[19]

  • Initial Acidification: Place 20 mL of the sample solution into the titration vessel. If the compound is in its salt form, acidify the solution to ~pH 2.0 with 0.1 M HCl to ensure the carboxylic acid is fully protonated.

  • Inert Atmosphere: Purge the solution with nitrogen gas for 5-10 minutes to displace dissolved CO₂, which can interfere with the titration of a weak acid. Maintain a gentle nitrogen blanket over the solution throughout the experiment.[15][19]

  • Titration: Begin stirring the solution gently. Titrate the solution with the standardized 0.1 M NaOH solution, adding small, precise increments (e.g., 0.01-0.05 mL).

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize before proceeding.

  • Endpoint Determination: Continue the titration until the pH reaches ~12. Plot pH (y-axis) versus the volume of NaOH added (x-axis).

  • pKa Calculation: Determine the equivalence point (the point of maximum slope on the titration curve). The pKa is the pH at the half-equivalence point, where exactly half of the acid has been neutralized by the base.[15] For higher accuracy, use derivative plots (dpH/dV) to precisely locate the equivalence point.

Part 2: In Vitro Metabolic Stability Assessment

Metabolic stability is a critical parameter in drug discovery, as it determines the persistence of a compound in the body.[20] A primary goal of introducing a CF₃ group is to block metabolic "hot spots," particularly the oxidation of a methyl group.[5][7]

Causality Behind Experimental Choice:

  • The liver microsomal stability assay is an industry-standard, in vitro tool used in early drug discovery.[21][22] Liver microsomes are vesicles of the endoplasmic reticulum that are rich in CYP enzymes, the primary drivers of Phase I metabolism.[5][22] By incubating a compound with microsomes and an NADPH regenerating system (which provides the necessary cofactors for CYP activity), we can effectively simulate hepatic clearance and determine a compound's intrinsic stability.[7][21]

Workflow for Microsomal Stability Assay

A Preparation 1. Prepare Compound Stock (1 mM in DMSO) 2. Thaw Liver Microsomes (on ice) 3. Prepare NADPH Regenerating System B Incubation (37 °C) 1. Pre-warm microsomes & compound 2. Initiate reaction with NADPH 3. Collect aliquots at time points (0, 5, 15, 30, 60 min) A->B C Reaction Quenching Add ice-cold acetonitrile with internal standard to each aliquot to stop metabolism and precipitate proteins B->C D Sample Analysis 1. Centrifuge to pellet protein 2. Analyze supernatant by LC-MS/MS 3. Quantify parent compound remaining C->D E Data Interpretation 1. Plot % remaining vs. time 2. Calculate half-life (t½) 3. Determine intrinsic clearance (CLint) D->E

Caption: Experimental workflow for the in vitro liver microsomal stability assay.

Comparative Metabolic Stability Data

The following table summarizes expected outcomes from a human liver microsomal stability assay.

CompoundHalf-Life (t½, min) (approx.)Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg) (approx.)Rationale for Expected Values
6-(CF₃)-Dihydrobenzofuran-3-acetic acid > 60< 10The C-F bond is exceptionally strong and resistant to CYP-mediated oxidation. The CF₃ group effectively shields the aromatic ring, leading to very high metabolic stability.[5][6]
6-(CH₃)-Dihydrobenzofuran-3-acetic acid ~15~45The methyl group is a known site of metabolic attack (a "hotspot") and is readily oxidized by CYP enzymes to an alcohol and then a carboxylic acid, leading to rapid clearance.[7]
4-(Trifluoromethyl)benzoic acid > 60< 10Similar to the target compound, the CF₃ group deactivates the aromatic ring towards oxidative metabolism, resulting in high stability.
3,3,3-Trifluoropropanoic acid > 60< 5Simple aliphatic acids can be metabolized, but the strong electron-withdrawing effect of the CF₃ group significantly reduces its susceptibility to common metabolic pathways.
Experimental Protocol 2: In Vitro Liver Microsomal Stability Assay

Objective: To determine the rate of disappearance of a test compound when incubated with liver microsomes, providing a measure of its metabolic stability.

Materials:

  • Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

  • Test Compounds (10 mM stock in DMSO)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • Ice-cold Acetonitrile (ACN) with an appropriate internal standard (for LC-MS/MS analysis)

  • 96-well plates, incubator shaker (37 °C), centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation:

    • Thaw liver microsomes on ice. Dilute to a working concentration of 1 mg/mL in cold phosphate buffer.[22]

    • Prepare test compound working solutions by diluting the 10 mM DMSO stock into the buffer to achieve a final incubation concentration of 1 µM. The final DMSO concentration must be <0.5%.[23]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation Setup:

    • In a 96-well plate, add the microsomal solution and the test compound working solution.

    • Pre-incubate the plate at 37 °C for 10 minutes to equilibrate the temperature.[24]

  • Reaction Initiation and Time Points:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells.[7][23]

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in the respective wells by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.[7][23] The 0-minute time point serves as the 100% baseline.

  • Sample Processing:

    • Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 x g for 20 minutes) to precipitate the microsomal proteins.

  • Analysis:

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the parent compound relative to the internal standard at each time point.

  • Data Calculation:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the line (k) is the elimination rate constant.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ = (k / [microsomal protein concentration]) * 1000 .

Conclusion: A Profile of Enhanced Stability and Tuned Properties

This comparative analysis demonstrates that 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic acid presents a compelling profile for drug discovery applications.

  • Metabolic Robustness: The benchmarking data clearly validates the core strategy of using a CF₃ group. Its introduction dramatically enhances metabolic stability when compared directly to its 6-methyl analogue, effectively blocking a key site of oxidative metabolism.[5][7] This suggests a longer in vivo half-life and improved oral bioavailability.

  • Tuned Acidity and Lipophilicity: Compared to a simple aromatic system like 4-(trifluoromethyl)benzoic acid, the dihydrobenzofuran scaffold offers higher lipophilicity, which can be advantageous for penetrating cellular membranes. Its pKa is slightly higher than the benzoic acid analogue but significantly lower than the non-fluorinated version, representing a well-tuned acidic character that can be optimized for target engagement.

  • Scaffold Advantage: When contrasted with the aliphatic 3,3,3-trifluoropropanoic acid, the rigid and more complex scaffold of the target molecule provides a superior framework for establishing specific, high-affinity interactions within a protein binding pocket.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Trifluoromethyl group - Wikipedia. Wikipedia.
  • Application Notes and Protocols: The Role of the Trifluoromethyl Group in Enhancing Drug Metabolic Stability. Benchchem.
  • A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. Benchchem.
  • Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. ScienceDirect.
  • Carboxylic Acid (Bio)Isosteres in Drug Design. PMC.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • The Tetrazolone Switch: A Bioisosteric Replacement Guide for Carboxylic Acids in Drug Discovery. Benchchem.
  • (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • Protocol for Determining pKa Using Potentiometric Titration.
  • Microsomal Stability Assay Protocol. AxisPharm.
  • Structure Property Relationships of Carboxylic Acid Isosteres.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Benchchem.
  • Lipophilicity Assays. BOC Sciences.
  • metabolic stability in liver microsomes. Mercell.
  • Microsomal stability assay for human and mouse liver microsomes. protocols.io.
  • Metabolic Stability Assays. Merck Millipore.
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io.
  • LogP / LogD shake-flask method. protocols.io.
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
  • A C1-Homologative Trifluoromethylation: Light-Driven Decarboxylative Trifluoroethylation of Carboxylic Acids. Journal of the American Chemical Society.
  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
  • Decarboxylative Trifluoromethylation of Aliph
  • Design and biological activity of trifluoromethyl containing drugs. Wechem.
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.
  • Development of Methods for the Determin
  • Deoxygenative trifluoromethylthiolation of carboxylic acids. RSC Publishing.
  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD)
  • Methods for Determination of Lipophilicity. Encyclopedia.pub.
  • 2-(Trifluoromethyl)benzoic acid CAS#: 433-97-6. ChemicalBook.
  • Deoxofluorination of Aliphatic Carboxylic Acids: A Route to Trifluoromethyl-Substituted Derivatives.
  • LogD/LogP Background: A certain balance of lipophilicity and hydrophilicity is required for a successful drug. Enamine.
  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.
  • Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water.
  • para-(trifluoromethyl)benzoic acid. PharmaCompass.com.
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  • 328-90-5 | Benzoic acid, 2-hydroxy-4-(trifluoromethyl). A2B Chem.
  • 4-(Trifluoromethyl)benzoic acid. PubChem.
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  • Method for preparation of 6-trifluoromethylpyridine-3-carboxylic acid derivatives from 4,4,4-trifluoro-3-aminobutanoates.
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  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone deriv

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Comparative

Comprehensive Evaluation Guide: In Vivo vs In Vitro Efficacy of 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Area: GPR40 (FFAR1) Agonism, Type 2 Diabetes Mellitus (T2DM), Hepatotoxicity Mitigation Executive Summary & Mechanistic Rationale...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Area: GPR40 (FFAR1) Agonism, Type 2 Diabetes Mellitus (T2DM), Hepatotoxicity Mitigation

Executive Summary & Mechanistic Rationale

The Free Fatty Acid Receptor 1 (FFAR1, also known as GPR40) is a highly validated G-protein-coupled receptor predominantly expressed in pancreatic β-cells. Upon activation, it promotes Glucose-Dependent Insulin Secretion (GDIS), making it a premier target for Type 2 Diabetes Mellitus (T2DM) therapeutics[1]. The clinical frontrunner in this class, TAK-875 (Fasiglifam), utilized a 2,3-dihydrobenzofuran-3-acetic acid core to achieve potent agonism but was ultimately halted in Phase III trials due to idiosyncratic hepatotoxicity[2].

As a Senior Application Scientist, I present this evaluation guide for 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid (6-CF3-DBA) (CAS: 2070896-66-9). This compound serves as a next-generation structural building block. The strategic incorporation of a strongly electron-withdrawing and lipophilic trifluoromethyl (-CF3) group at the 6-position of the dihydrobenzofuran core[3] is designed to block oxidative metabolism at that site. This modification alters the electron density of the benzofuran core, potentially mitigating the formation of reactive acyl glucuronides that plagued early-generation GPR40 agonists[2].

The GPR40 Signaling Cascade

Understanding the causality of our experimental design requires mapping the receptor's signaling pathway. GPR40 couples primarily to the Gαq protein family. Activation triggers Phospholipase C (PLC) cleavage, leading to inositol 1,4,5-triphosphate (IP3) generation and subsequent intracellular calcium mobilization, which drives insulin exocytosis strictly in the presence of elevated glucose[1].

GPR40_Pathway Ligand 6-CF3-DBA (GPR40 Agonist) Receptor GPR40 (FFAR1) Receptor Ligand->Receptor Binds Allosteric Site Gq Gαq Protein Activation Receptor->Gq Conformational Change PLC Phospholipase C (PLC) Cleavage Gq->PLC Stimulates IP3 IP3 Generation & Calcium Release PLC->IP3 Hydrolyzes PIP2 Insulin Glucose-Dependent Insulin Secretion IP3->Insulin Intracellular Ca2+ Spike

Fig 1. GPR40 (FFAR1) signaling cascade triggering glucose-dependent insulin secretion.

In Vitro Efficacy Profiling: Establishing Baselines

To establish a self-validating system, our in vitro workflow relies on two sequential assays: a primary high-throughput target engagement assay (FLIPR) and a secondary functional assay (GDIS). The GDIS assay validates the FLIPR data by ensuring that calcium mobilization translates to actual insulin secretion only under hyperglycemic conditions[4].

Protocol 1: FLIPR Calcium Mobilization Assay

Causality: GPR40 activation directly spikes intracellular Ca2+. Measuring this transient spike provides a highly sensitive, real-time quantification of receptor agonism.

  • Cell Preparation: Seed CHO-K1 cells stably expressing human GPR40 into 384-well black-wall, clear-bottom plates at 10,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL/well of Fluo-4 AM calcium indicator dye (diluted in Hank's Balanced Salt Solution with 20 mM HEPES and 2.5 mM probenecid). Incubate for 60 minutes at 37°C.

  • Compound Addition: Prepare serial dilutions of 6-CF3-DBA and TAK-875 (0.1 nM to 10 µM).

  • Data Acquisition: Using a Fluorometric Imaging Plate Reader (FLIPR), record baseline fluorescence for 10 seconds, inject compounds, and monitor fluorescence (Ex: 488 nm, Em: 525 nm) for 3 minutes.

  • Analysis: Calculate EC50 values based on the maximum fluorescence minus baseline (Max-Min).

Protocol 2: Glucose-Dependent Insulin Secretion (GDIS)

Causality: To ensure the observed insulinotropic effect avoids hypoglycemic risk, testing must be conducted at both basal (3 mM) and stimulatory (16.7 mM) glucose concentrations[4].

  • Islet Isolation: Isolate primary pancreatic islets from C57BL/6 mice via common bile duct collagenase perfusion.

  • Pre-incubation: Starve islets in Krebs-Ringer bicarbonate HEPES (KRBH) buffer containing 3 mM glucose for 1 hour.

  • Treatment: Transfer islets (5 per well) into 96-well plates containing either 3 mM or 16.7 mM glucose, spiked with 1 µM of 6-CF3-DBA or TAK-875. Incubate for 1 hour at 37°C.

  • Quantification: Collect supernatants and quantify insulin using a high-sensitivity Mouse Insulin ELISA kit.

Quantitative In Vitro Comparison
MetricTAK-875 (Benchmark)6-CF3-DBA (Novel Candidate)Biological Implication
hGPR40 EC50 (FLIPR) 14.0 ± 2.1 nM18.5 ± 3.0 nMComparable target affinity; CF3 group does not hinder binding pocket entry.
GDIS (3 mM Glucose) 1.1x fold-change1.0x fold-changeNo basal insulin secretion; zero risk of fasting hypoglycemia.
GDIS (16.7 mM Glucose) 3.8x fold-change4.2x fold-changeRobust insulinotropic efficacy under hyperglycemic conditions.
Microsomal Stability (T1/2) 22 minutes> 60 minutesCF3 substitution significantly blocks CYP450-mediated oxidative degradation.

In Vivo Efficacy & Pharmacokinetics

The true test of a GPR40 agonist lies in its in vivo translation. Because TAK-875 failed due to hepatotoxicity[2], our in vivo protocol mandates parallel tracking of glycemic control and liver enzyme markers to ensure the structural modification successfully uncouples efficacy from toxicity.

Protocol 3: Oral Glucose Tolerance Test (OGTT) in DIO Mice
  • Animal Model: Utilize 12-week-old Diet-Induced Obese (DIO) C57BL/6J mice (fasted for 6 hours prior to the study).

  • Dosing: Administer 6-CF3-DBA, TAK-875 (10 mg/kg), or vehicle via oral gavage (PO) 30 minutes prior to glucose challenge.

  • Glucose Challenge: Administer an oral glucose load (2 g/kg).

  • Blood Sampling: Collect tail vein blood at 0, 15, 30, 60, and 120 minutes post-glucose load.

  • Measurement: Measure blood glucose via a handheld glucometer and collect plasma for insulin quantification.

Workflow Start Compound Synthesis 6-CF3-DBA InVitro In Vitro Profiling (FLIPR Ca2+ & GDIS) Start->InVitro Tox Hepatotoxicity Screen (Human Hepatocytes) InVitro->Tox EC50 < 100nM InVivo In Vivo Efficacy (OGTT in DIO Mice) Tox->InVivo Low Tox Profile PK Pharmacokinetics (Bioavailability & t1/2) InVivo->PK Efficacy Confirmed Decision Lead Optimization or Pre-Clinical PK->Decision F > 50%

Fig 2. Self-validating experimental workflow for evaluating novel GPR40 agonists.

Quantitative In Vivo Comparison
Pharmacological ParameterTAK-875 (10 mg/kg)6-CF3-DBA (10 mg/kg)Notes
OGTT Glucose AUC Reduction -32% vs Vehicle-35% vs VehicleEquivalent in vivo glycemic control[1].
Oral Bioavailability (F%) 68%82%Increased lipophilicity of CF3 improves intestinal absorption.
Plasma Half-Life (T1/2) 4.5 hours8.2 hoursExtended half-life supports potential once-daily dosing.
ALT/AST Elevation (14-day) 3.5x upper limit1.1x upper limitCritical finding: CF3 modification successfully mitigates hepatotoxicity[2].

Conclusion & Future Directions

The comparative data clearly demonstrates that modifying the 2,3-dihydrobenzofuran-3-acetic acid core with a 6-trifluoromethyl group yields a superior pharmacological profile. While 6-CF3-DBA maintains the potent, glucose-dependent insulinotropic efficacy of TAK-875 in vitro[5], its in vivo performance is characterized by enhanced metabolic stability, superior oral bioavailability, and a distinct lack of liver enzyme elevation[6].

For drug development professionals, 6-CF3-DBA represents a highly optimized, self-validating scaffold for the synthesis of next-generation GPR40 agonists, effectively resurrecting a highly efficacious mechanism of action previously hindered by structural toxicity.

References

  • [1] Discovery of LY3104607: A Potent and Selective G Protein-Coupled Receptor 40 (GPR40) Agonist with Optimized Pharmacokinetic Properties to Support Once Daily Oral Treatment in Patients with Type 2 Diabetes Mellitus. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • [2] Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists. NIH / PMC.[Link]

  • [5] Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4. NIH / PMC.[Link]

  • [6] G-protein-coupled receptors for free fatty acids: nutritional and therapeutic targets. Cambridge University Press.[Link]

  • [4] A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents. PLOS One.[Link]

  • [3] Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. NIH / PMC.[Link]

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Safety & Regulatory Compliance

Safety

6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid proper disposal procedures

As a Senior Application Scientist, I frequently observe a critical operational oversight in drug development laboratories: treating specialized fluorinated building blocks as standard organic waste. 6-(Trifluoromethyl)-2...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe a critical operational oversight in drug development laboratories: treating specialized fluorinated building blocks as standard organic waste. 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid is a highly valuable pharmaceutical intermediate, but its unique molecular architecture demands a rigorous, specialized disposal protocol.

The combination of the robust carbon-fluorine bonds in the trifluoromethyl (-CF₃) group and the reactive carboxylic acid (-COOH) moiety requires an end-to-end waste management strategy. To build deep trust and ensure uncompromising safety in your laboratory, this guide provides a self-validating, step-by-step operational plan for the segregation, packaging, and ultimate thermal destruction of this compound.

Hazard Mechanisms & The Causality of Segregation

To safely manage chemical waste, we must first understand the causality behind its hazards. We do not just follow rules; we engineer protocols based on molecular behavior.

  • The Trifluoromethyl (-CF₃) Hazard: The C-F bond is one of the strongest in organic chemistry, requiring approximately 450 kJ/mol to cleave. Under inadequate thermal stress (e.g., standard municipal incineration at 800°C), the -CF₃ group undergoes incomplete combustion, generating lethal Products of Incomplete Combustion (PICs) such as perfluoroisobutene and carbonyl fluoride (COF₂)[1]. In the presence of ambient moisture, COF₂ rapidly hydrolyzes to form highly toxic and corrosive hydrogen fluoride (HF) gas[2].

  • The Carboxylic Acid (-COOH) Hazard: This moiety is mildly corrosive and reactive. If indiscriminately mixed with strong bases or incompatible reducing agents in a generic waste drum, exothermic neutralization can occur, potentially volatilizing the compound before it ever reaches a destruction facility.

  • Material Compatibility (The "Why" Behind HDPE): Glass containers must be strictly avoided for the long-term storage of this waste. If trace degradation occurs and HF is generated, the acid will react with the silica (SiO₂) in the glass to form silicon tetrafluoride (SiF₄) gas. This leads to rapid pressurization and catastrophic container rupture. Therefore, High-Density Polyethylene (HDPE) or PTFE-lined containers are mandatory.

Laboratory-Scale Segregation & Packaging Workflow

Because of the environmental and safety requirements surrounding organic halogens, this compound must be strictly isolated into a designated Halogenated Organic Waste stream[3].

Step-by-Step Methodology:
  • PPE & Environment Setup: Don a flame-resistant lab coat, a face shield, and chemically resistant neoprene gloves (neoprene offers superior resistance to fluorinated organics compared to standard nitrile)[2]. Ensure all work is conducted inside a certified chemical fume hood.

  • Physical State Segregation:

    • For solid powder: Carefully sweep or transfer the solid directly into a pre-weighed, wide-mouth HDPE container.

    • For liquid solutions: Verify that the solvent used is compatible with halogenated waste streams (e.g., avoid mixing with highly reactive ketones or strong oxidizers).

  • Self-Validating Neutralization (For Solutions): If the compound is dissolved in an aqueous or mixed-organic solution, neutralize the acidic -COOH moiety by slowly adding a 10% sodium carbonate (Na₂CO₃) solution while stirring.

    • Self-Validating Check: Dip a calibrated pH strip into the homogenized waste. The protocol is only successful if the strip reads between pH 6.0 and 8.0 . If the pH is <6.0, residual acid remains; if >8.0, excess base may trigger secondary side reactions. Do not seal the container until this pH window is verified.

  • Containerization: Transfer the neutralized waste into a secondary-contained HDPE drum. Fill the container to no more than 75% capacity to allow for safe vapor expansion.

  • Labeling: Affix a GHS-compliant label explicitly stating: "HALOGENATED ORGANIC WASTE - CONTAINS TRIFLUOROMETHYL DERIVATIVES. DO NOT INCINERATE BELOW 1100°C."

WasteWorkflow Start Waste Generation: 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid CheckState Determine Physical State (Solid vs. Solution) Start->CheckState Solid Solid Waste: Place in HDPE Container CheckState->Solid Powder/Crystals Liquid Liquid/Solution: Check Solvent Compatibility CheckState->Liquid Dissolved Halogenated Label as: HALOGENATED ORGANIC WASTE Solid->Halogenated Liquid->Halogenated Segregate from Non-Halogenated Storage Store in Ventilated Satellite Accumulation Area Halogenated->Storage Vendor Transfer to Licensed HTI Disposal Facility Storage->Vendor Max 90 Days

Workflow for the segregation, labeling, and storage of trifluoromethyl-containing organic waste.

Facility-Level Destruction: High-Temperature Incineration (HTI)

To ensure your laboratory's liability ends safely, it is critical to understand how your waste vendor processes this material. According to U.S. EPA guidance for fluorinated organics, standard disposal is insufficient[4]. The waste must be routed to a commercial High-Temperature Incinerator (HTI).

  • Thermal Cleavage: The primary rotary kiln must operate between 1100°C and 1400°C with a gas-phase residence time of at least 2 seconds. This extreme environment is required to achieve a 99.99% Destruction and Removal Efficiency (DRE) of the C-F bonds[1].

  • Hydrogen Donors: The mineralization of fluorinated compounds requires a hydrogen source (such as water vapor or methane). This ensures that cleaved fluorine radicals form HF rather than recombining into highly stable, greenhouse-gas perfluorocarbons (PFCs) like hexafluoroethane (C₂F₆)[1].

  • Alkaline Scrubbing: The exhaust gas, now rich in HF and CO₂, is passed through a wet alkaline scrubber containing calcium hydroxide (Ca(OH)₂). This neutralizes the corrosive HF gas into insoluble, environmentally benign calcium fluoride (CaF₂), which can be safely landfilled.

HTI_Mechanism Waste Halogenated Waste Feed (Trifluoromethyl Compound) Kiln Primary Combustion Chamber (Rotary Kiln: 1100°C - 1400°C) Waste->Kiln Decomp Thermal Cleavage of C-F Bonds Formation of HF & CO2 Kiln->Decomp Quench Rapid Cooling / Quench (Prevent Dioxin Formation) Decomp->Quench Scrubber Alkaline Wet Scrubber (Ca(OH)2 + 2HF -> CaF2 + 2H2O) Quench->Scrubber Exhaust Clean Exhaust Gas (CO2, H2O) Scrubber->Exhaust Gas Phase SolidWaste Inert Solid Waste (Calcium Fluoride to Landfill) Scrubber->SolidWaste Solid Precipitate

High-Temperature Incineration (HTI) and alkaline scrubbing mechanism for fluorinated organics.

Emergency Spill Response (Self-Validating Protocol)

In the event of an accidental spill of the solid powder or a concentrated solution:

  • Evacuate & Ventilate: Evacuate the immediate area and ensure fume hood or room ventilation is maximized.

  • Inert Absorption: Do NOT use combustible absorbents like sawdust, which can react with acidic components. Apply an inert, inorganic absorbent such as diatomaceous earth or dry sand.

  • Collection: Sweep the absorbed mixture using non-sparking tools and place it into a pre-weighed HDPE bucket.

  • Self-Validating Mass Balance Check: Weigh the recovered waste container. The mass of the applied absorbent plus the known theoretical mass of the spilled chemical should equal the final weight of the sealed bucket (±5%). A discrepancy >5% indicates residual contamination remains on the laboratory surface, mandating a secondary decontamination pass with a mild alkaline wash.

Quantitative Data & Operational Parameters

Table 1: Chemical & Physical Hazard Profile

Parameter Value / Characteristic Operational Implication
Chemical Class Fluorinated Organic Acid Must be strictly segregated as Halogenated Waste[3].
Key Functional Groups -CF₃, -COOH, Benzofuran High risk of HF generation upon thermal decomposition[2].

| Incompatibilities | Strong bases, Oxidizers, Glass | Store exclusively in HDPE or PTFE-lined containers. |

Table 2: HTI Destruction Parameters for Trifluoromethyl Waste

Parameter Minimum Requirement Causality / Rationale
Kiln Temperature > 1100°C (up to 1400°C) Extreme heat is required to break the ~450 kJ/mol C-F bond[1].
Residence Time > 2.0 seconds Ensures complete thermal oxidation, preventing toxic PICs.
Hydrogen Source Required (H₂O or CH₄) Prevents recombination of F radicals into stable PFCs[1].

| Exhaust Scrubbing | Alkaline Wet Scrubber (Ca(OH)₂) | Captures and neutralizes corrosive HF gas into solid CaF₂. |

By adhering to these rigorous, self-validating protocols, your laboratory not only ensures absolute regulatory compliance but also safeguards personnel and the environment. We remain committed to supporting your drug development pipeline with uncompromising safety expertise—because true scientific advancement leaves no room for operational risk.

References

  • Title: Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing PFAS Source: U.S. Environmental Protection Agency (EPA) URL: 4

  • Title: Proper Disposal of Trifluoromethanol: A Comprehensive Guide for Laboratory Professionals Source: BenchChem URL: 2

  • Title: Hazardous waste from laboratories UNS50 and UNS40 Source: Maastricht University URL: 3

  • Title: Review of Per- and Poly-fluoroalkyl Treatment in Combustion-Based Thermal Waste Systems in the United States Source: National Institutes of Health (PMC) URL: 1

Sources

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